molecular formula C7H13NO B2661495 6-Azaspiro[3.4]octan-2-ol CAS No. 1946823-97-7

6-Azaspiro[3.4]octan-2-ol

Katalognummer: B2661495
CAS-Nummer: 1946823-97-7
Molekulargewicht: 127.187
InChI-Schlüssel: YAHQJPNTTVGVAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Azaspiro[3.4]octan-2-ol is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.187. The purity is usually 95%.
BenchChem offers high-quality 6-Azaspiro[3.4]octan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Azaspiro[3.4]octan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-azaspiro[3.4]octan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-6-3-7(4-6)1-2-8-5-7/h6,8-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHQJPNTTVGVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In-Depth Technical Guide: 6-Azaspirooctan-2-ol as a Privileged Spirocyclic Scaffold in Modern Drug Discovery

In-Depth Technical Guide: 6-Azaspiro[1]octan-2-ol as a Privileged Spirocyclic Scaffold in Modern Drug Discovery

Executive Summary: Escaping "Flatland"

As a Senior Application Scientist in early-stage drug discovery, I frequently observe the attrition of promising lead compounds during late-stage preclinical development due to poor pharmacokinetic (PK) profiles, rapid metabolic clearance, or off-target toxicities (such as hERG channel inhibition). Historically, medicinal chemistry has relied heavily on planar, sp2-hybridized aromatic rings and simple saturated heterocycles like morpholine or piperidine. However, this over-reliance leads to "flat" molecules with high lipophilicity and poor aqueous solubility.

The strategic incorporation of spirocyclic scaffolds—specifically 6-azaspiro[1]octan-2-ol —represents a paradigm shift. By replacing planar heterocycles with this highly functionalized, sp3-rich building block, researchers can fundamentally alter the 3D topology of a drug candidate[2]. This guide provides an authoritative, mechanistic deep-dive into the physicochemical properties, structural advantages, and self-validating synthetic protocols for integrating 6-azaspiro[1]octan-2-ol into novel therapeutics.

Structural and Physicochemical Profiling

6-Azaspiro[1]octan-2-ol is a bicyclic system consisting of a 4-membered cyclobutane ring fused at a single spiro-carbon to a 5-membered pyrrolidine ring. The cyclobutane ring features a hydroxyl group at position 2, providing a critical hydrogen-bond vector, while the pyrrolidine ring contains a secondary amine at position 6, serving as the primary attachment point[3].

Table 1: Physicochemical Properties of 6-Azaspiro[1]octan-2-ol
PropertyValueCausality / Relevance in Drug Design
Molecular Formula C7H13NODefines the sp3-rich core (Fraction of sp3 carbons, Fsp3 = 1.0), driving higher aqueous solubility[3].
Molecular Weight 127.19 g/mol Low MW allows for seamless integration into Fragment-Based Drug Design (FBDD) without violating Lipinski's rules.
CAS Number (Base) 1946823-97-7Standard registry for the free amine, used for direct coupling.
CAS Number (HCl Salt) 2027496-49-5The hydrochloride salt offers superior bench stability and prevents premature oxidation[4].
CAS Number (N-Boc) 1239319-91-5The tert-butyloxycarbonyl protected variant is essential for orthogonal synthetic strategies.
Key Architecture Spiro[1] fusionImparts rigid 3D vectorization, reducing conformational entropy upon target binding[5].

Mechanistic Advantages in Drug Design

The decision to utilize 6-azaspiro[1]octan-2-ol over traditional heterocycles is grounded in three mechanistic pillars:

  • Metabolic Shielding (Increased t1/2​ ): Cytochrome P450 enzymes typically oxidize the α -carbons adjacent to basic amines. The spiro-fusion in 6-azaspiro[1]octan-2-ol introduces significant steric bulk and ring strain, which physically shields these vulnerable adjacent C-H bonds from enzymatic attack, directly increasing the metabolic half-life of the lead compound[2].

  • Reduced Basicity and hERG Liability: Cardiotoxicity via hERG channel inhibition is primarily driven by highly basic, lipophilic amines. The inductive electron-withdrawing effect of the spiro-fused cyclobutane ring lowers the pKa of the pyrrolidine nitrogen. This reduced basicity diminishes the electrostatic interaction with the hERG channel's inner cavity[5].

  • Enhanced 3D Vectorization: Unlike morpholine, which rapidly flips between chair conformations, the spiro[1] system is conformationally locked. This projects the hydroxyl group into a highly defined spatial orientation, allowing for precise hydrogen-bond interactions with the target protein[6].

Pathwaycluster_0Traditional Scaffoldcluster_1Spirocyclic BioisostereAPiperidine /MorpholineB6-Azaspiro[3.4]octan-2-olA->B StructuralEvolutionCIncreased Fsp3(Higher Solubility)B->C 3D TopologyDReduced Basicity(Lower hERG Liability)B->D Inductive EffectsEMetabolic Shielding(Longer t1/2)B->E Steric Bulk

Fig 1. Bioisosteric replacement strategy utilizing 6-azaspiro[1]octan-2-ol.

Experimental Protocols: Scaffold Integration

To ensure trustworthiness and reproducibility, the following protocol for the Nucleophilic Aromatic Substitution (SNAr) of 6-azaspiro[1]octan-2-ol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and an internal validation checkpoint[4].

Protocol: SNAr Coupling of 6-Azaspiro[1]octan-2-ol to a Heteroaryl Core

Objective: Covalently link the secondary amine of the spirocycle to an electron-deficient heteroaryl chloride.

  • Step 1: Reagent Preparation & Activation

    • Action: Dissolve 1.0 equivalent of the heteroaryl chloride electrophile and 1.2 equivalents of 6-azaspiro[1]octan-2-ol hydrochloride in anhydrous N,N-dimethylformamide (DMF) at a 0.2 M concentration.

    • Causality: DMF is selected because its high dielectric constant stabilizes the highly polar Meisenheimer complex transition state inherent to SNAr reactions. Utilizing the hydrochloride salt prevents premature degradation of the free amine.

  • Step 2: Base Addition & Deprotonation

    • Action: Add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA) dropwise at room temperature.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt to liberate the active nucleophile without competing for the electrophile.

    • Self-Validation Checkpoint: The reaction mixture will shift from a cloudy suspension (insoluble HCl salt) to a clear, homogenous solution, providing immediate visual confirmation of free-base generation.

  • Step 3: Thermal Coupling

    • Action: Heat the reaction to 80°C for 4–6 hours under a nitrogen atmosphere.

    • Causality: The spirocyclic nitrogen is sterically hindered by the adjacent cyclobutane ring. Elevated thermal energy is strictly required to overcome the activation energy barrier for nucleophilic attack.

    • Self-Validation Checkpoint: Monitor via LC-MS. The protocol is self-validating when the starting material peak (UV 254 nm) diminishes, and a new peak emerges corresponding to the precise mass of the adduct [M+H]+=(MassAr​+126) .

  • Step 4: Aqueous Workup & Matrix Removal

    • Action: Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate (3x), and wash the combined organic layers with a 5% aqueous LiCl solution (3x).

    • Causality: DMF is notoriously difficult to remove via evaporation and will ruin downstream chromatography. The 5% LiCl wash creates a highly ionic aqueous phase that forcefully partitions the polar DMF out of the organic layer.

  • Step 5: Isolation & Structural Confirmation

    • Action: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography (DCM/MeOH gradient).

    • Self-Validation Checkpoint: Perform 1H -NMR. Successful integration is confirmed by the downfield shift of the α -protons on the pyrrolidine ring (from ~2.8 ppm in the free amine to >3.5 ppm in the N-aryl product), definitively validating covalent bond formation.

WorkflowN11. N-Boc DeprotectionReagent: TFA/DCMN22. Free Base IsolationValidation: LC-MS (M+H 128)N1->N2N33. SNAr CouplingReagent: Ar-Cl, DIPEA, 80°CN2->N3N44. Aqueous WorkupWash: 5% LiCl (Removes DMF)N3->N4N55. Final PurificationValidation: NMR & Prep-HPLCN4->N5

Fig 2. Self-validating experimental workflow for spirocyclic scaffold integration.

Quantitative Data Summaries

To aid in scaffold selection, the following table summarizes the comparative advantages of utilizing 6-azaspiro[1]octan-2-ol against traditional planar heterocycles.

Table 2: Comparative Profiling (Morpholine vs. 6-Azaspiro[1]octan-2-ol)
ParameterMorpholine Scaffold6-Azaspiro[1]octan-2-olScientific Impact
Fsp3 Character 0.0 (if N-arylated)1.0 (Fully saturated core)Higher Fsp3 correlates with clinical success[5].
Conformational State Flexible (Chair-Boat flips)Rigid (Spiro-locked)Reduces entropic penalty upon target binding[6].
Metabolic Hotspots High ( α -carbons exposed)Low (Sterically shielded)Decreases clearance rate ( Clint​ ) in liver microsomes[2].
LogD (Lipophilicity) BaselineReduced by ~0.5 to 1.0 unitsImproves aqueous solubility and oral bioavailability[2].

References

  • PubChem - NIH, "6-Azoniaspiro[1]octan-2-ol", [Link]

  • ACS Publications, "Spirocyclic Scaffolds in Medicinal Chemistry", [Link]

  • PubMed, "Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH)",[Link]

  • Taylor & Francis, "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?",[Link]

  • Google Patents, "US10858352B2 - Pharmaceutical compounds",

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Azaspiro[3.4]octan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Azaspiro[3.4]octan-2-ol is a novel spirocyclic scaffold of increasing interest in medicinal chemistry due to its unique three-dimensional structure. A thorough understanding of its physicochemical properties is paramount for its effective application in drug design and development. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 6-Azaspiro[3.4]octan-2-ol. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of its key properties, including lipophilicity (LogP), acidity constant (pKa), aqueous solubility, and thermal stability. This document is intended to serve as a foundational resource for researchers working with this and similar spirocyclic systems, enabling robust experimental design and data interpretation.

Molecular Structure and Core Properties

6-Azaspiro[3.4]octan-2-ol possesses a distinct spirocyclic framework, where a cyclobutane and a pyrrolidine ring share a single carbon atom. This arrangement imparts a rigid, three-dimensional geometry that is a desirable feature in modern drug discovery for exploring new chemical space.

Table 1: Core Properties of 6-Azaspiro[3.4]octan-2-ol

PropertyValueSource
Molecular Formula C₇H₁₃NOChemScene[1]
Molecular Weight 127.18 g/mol ChemScene[1]
CAS Number 1946823-97-7Sigma-Aldrich[2]
Predicted LogP 0.1208ChemScene[1]
Predicted TPSA 32.26 ŲChemScene[1]
Hydrogen Bond Donors 2ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]

Lipophilicity (LogP): A Key Determinant of Pharmacokinetics

The octanol-water partition coefficient (LogP) is a critical parameter that describes the lipophilicity of a compound. It significantly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A balanced LogP is often crucial for achieving desirable pharmacokinetic properties. For orally administered drugs, a LogP value of less than 5 is generally preferred according to Lipinski's Rule of 5.[3]

Experimental Determination of LogP: The Shake-Flask Method

The shake-flask method remains the gold standard for LogP determination due to its direct measurement of partitioning between two immiscible phases.[3][4]

Protocol:

  • Preparation of Pre-Saturated Solvents: Prepare pre-saturated n-octanol and water (or a relevant buffer, e.g., PBS pH 7.4) by vigorously mixing them and allowing the phases to separate.

  • Compound Partitioning: A known concentration of 6-Azaspiro[3.4]octan-2-ol is dissolved in one of the pre-saturated phases. This solution is then mixed with an equal volume of the other pre-saturated phase.

  • Equilibration: The mixture is agitated for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to achieve a clean separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a validated analytical method, such as HPLC-UV or LC-MS.[4]

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[3]

LogP_Workflow cluster_exp Experiment cluster_analysis Analysis prep_oct Pre-saturate n-octanol with water prep_water Pre-saturate water with n-octanol dissolve Dissolve compound in one phase mix Mix with other phase dissolve->mix equilibrate Equilibrate (e.g., 24h shaking) mix->equilibrate separate Separate phases (centrifugation) equilibrate->separate quant_oct Quantify concentration in n-octanol separate->quant_oct quant_water Quantify concentration in aqueous phase separate->quant_water calculate Calculate LogP = log([octanol]/[aqueous]) quant_oct->calculate quant_water->calculate

Caption: Workflow for LogP determination by the shake-flask method.

Acidity Constant (pKa): Understanding Ionization State

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH. This, in turn, affects its solubility, permeability, and target binding. 6-Azaspiro[3.4]octan-2-ol contains a secondary amine, which is basic, and a hydroxyl group, which is weakly acidic.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining pKa values.[5] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Protocol:

  • Solution Preparation: Prepare a solution of 6-Azaspiro[3.4]octan-2-ol of known concentration in water or a suitable co-solvent.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa.

  • pH Monitoring: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.[6]

pKa_Workflow start Prepare solution of 6-Azaspiro[3.4]octan-2-ol titrate Titrate with standardized acid/base start->titrate record_pH Record pH after each addition titrate->record_pH plot_data Plot pH vs. titrant volume record_pH->plot_data determine_pKa Determine pKa at half-equivalence point plot_data->determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental physicochemical property that significantly impacts a drug candidate's bioavailability and formulation development.[7][8] Poor aqueous solubility is a major hurdle in drug development.[8]

Experimental Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is considered the definitive way to determine thermodynamic solubility.[7][9]

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of solid 6-Azaspiro[3.4]octan-2-ol to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[7]

  • Equilibration: The resulting suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached.[9]

  • Separation of Undissolved Solid: The undissolved solid is removed by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined by a validated analytical method, such as HPLC-UV or LC-MS.[7]

Thermal Stability: Insights into Degradation and Solid-State Properties

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability, decomposition profile, and solid-state properties (e.g., melting point, polymorphism) of a compound.[10][11][12]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] This can reveal information about decomposition temperatures, solvent loss, and general thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[11] It is used to determine melting points, glass transitions, and to study polymorphism.

Experimental Approach:

A small amount of 6-Azaspiro[3.4]octan-2-ol would be heated in a controlled manner in both TGA and DSC instruments. The resulting thermograms would be analyzed to identify key thermal events.

Thermal_Analysis_Logic cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) substance 6-Azaspiro[3.4]octan-2-ol Sample tga_exp Heat sample at a constant rate substance->tga_exp dsc_exp Heat sample at a constant rate substance->dsc_exp tga_measure Measure mass change vs. temperature tga_exp->tga_measure tga_result Determine decomposition temperature & stability tga_measure->tga_result dsc_measure Measure heat flow vs. temperature dsc_exp->dsc_measure dsc_result Determine melting point & phase transitions dsc_measure->dsc_result

Caption: Logical relationship of thermal analysis techniques.

Conclusion

The physicochemical properties of 6-Azaspiro[3.4]octan-2-ol are fundamental to its successful application in drug discovery and development. This guide has provided an overview of its core molecular properties and detailed, actionable protocols for the experimental determination of its lipophilicity, acidity constant, aqueous solubility, and thermal stability. By employing these standardized methods, researchers can generate high-quality, reproducible data, enabling a deeper understanding of this promising molecular scaffold and facilitating its progression in the drug development pipeline.

References

  • Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • PubMed. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • PharmaEducation. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Available from: [Link]

  • ResearchGate. Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Available from: [Link]

  • Particle Technology Labs. What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Available from: [Link]

  • Slideshare. DSC & TGA Thermal Analysis.pptx. Available from: [Link]

  • NETZSCH Analyzing & Testing. STA or DSC and TGA – is Combination the Key?. Available from: [Link]

Sources

Synthesis of 6-Azaspiro[3.4]octan-2-ol Starting Materials: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The 6-azaspiro[3.4]octane scaffold has emerged as a highly privileged structural motif in modern drug discovery. As a conformationally restricted, spirocyclic bioisostere for morpholines and piperazines, this scaffold enhances the fraction of sp3-hybridized carbons ( Fsp3​ ), which directly correlates with improved aqueous solubility, reduced off-target binding, and heightened metabolic stability 1.

Specifically, 6-Boc-6-azaspiro[3.4]octan-2-ol (CAS: 1239319-91-5) serves as a critical, orthogonally protected building block . The hydroxyl group at the 2-position provides a versatile vector for late-stage functionalization, while the Boc-protected amine ensures stability during aggressive synthetic sequences [[3]](). This whitepaper details a highly scalable, self-validating 4-step convergent synthesis to access this core structure.

Retrosynthetic Analysis & Mechanistic Rationale

Constructing spirocyclic systems often suffers from poor yields due to the thermodynamic penalty of ring strain. To circumvent this, our strategy employs a convergent [3+2] dipolar cycloaddition 4. By utilizing an exocyclic alkene (3-(benzyloxy)methylenecyclobutane) as the dipolarophile, steric hindrance is minimized, allowing an in situ generated non-stabilized azomethine ylide to cleanly form the pyrrolidine ring [[5]]().

Retrosynthesis Target 6-Boc-6-azaspiro[3.4]octan-2-ol Intermediate 6-benzyl-2-(benzyloxy)- 6-azaspiro[3.4]octane Target->Intermediate Deprotection & Boc Protection Precursor1 3-(benzyloxy) methylenecyclobutane Intermediate->Precursor1 [3+2] Cycloaddition Precursor2 Azomethine Ylide Precursor Intermediate->Precursor2

Retrosynthetic strategy for 6-Boc-6-azaspiro[3.4]octan-2-ol via [3+2] cycloaddition.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific mechanistic rationale and in-process controls (IPCs) to ensure high-fidelity execution.

Workflow Step1 Step 1: O-Benzylation NaH, BnBr, THF (0°C to RT) Step2 Step 2: [3+2] Cycloaddition Ylide precursor, TFA, DCM Step1->Step2 Step3 Step 3: Global Hydrogenolysis H2 (50 psi), Pd(OH)2/C, MeOH Step2->Step3 Step4 Step 4: N-Boc Protection Boc2O, Et3N, DCM (RT) Step3->Step4 Product 6-Boc-6-azaspiro[3.4]octan-2-ol Isolated Yield: ~55% Overall Step4->Product

Step-by-step experimental workflow for the synthesis of 6-Boc-6-azaspiro[3.4]octan-2-ol.

Step 1: O-Benzylation of 3-Methylenecyclobutan-1-ol

Rationale: The free secondary hydroxyl group must be protected to prevent interference during the Lewis/Brønsted acid-catalyzed ylide generation in Step 2. A benzyl ether is selected because it allows for orthogonal, simultaneous removal alongside the N-benzyl group in Step 3.

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and anhydrous THF (0.2 M). Cool the suspension to 0 °C using an ice bath.

  • Alkoxide Formation: Add 3-methylenecyclobutan-1-ol (1.0 eq) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases, confirming complete alkoxide formation.

  • Protection: Add Benzyl Bromide (BnBr, 1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Validation & Workup: Monitor via TLC (Hexanes/EtOAc 9:1, KMnO4 stain). The product will appear as a fast-eluting, UV-active spot. Quench carefully with saturated aqueous NH4Cl to destroy excess NaH. Extract with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Step 2:[3+2] Dipolar Cycloaddition

Rationale: The pyrrolidine ring is constructed via the concerted [3+2] cycloaddition of an azomethine ylide with the exocyclic alkene. This approach overcomes the thermodynamic barriers associated with linear spiro-annulation 6.

  • Preparation: Dissolve 3-(benzyloxy)methylenecyclobutane (1.0 eq) and the ylide precursor, N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (1.2 eq), in anhydrous DCM (0.1 M). Cool to 0 °C.

  • Ylide Generation: Add a catalytic amount of Trifluoroacetic acid (TFA, 0.1 eq) dropwise. TFA catalyzes the elimination of the methoxysilyl group, generating the highly reactive non-stabilized azomethine ylide in situ.

  • Cycloaddition: Stir the mixture at room temperature for 12 hours.

  • Validation & Workup: Monitor via TLC (Hexanes/EtOAc 4:1). The product stains positively with Dragendorff’s reagent (indicating a tertiary amine). Quench with saturated NaHCO3 to neutralize the TFA. Extract with DCM, dry, and purify via column chromatography to afford 6-benzyl-2-(benzyloxy)-6-azaspiro[3.4]octane.

Step 3: Global Hydrogenolysis

Rationale: Pearlman's catalyst (Pd(OH)2/C) is utilized over standard Pd/C due to its significantly higher activity, which is required to simultaneously cleave both the sterically hindered N-benzyl group and the O-benzyl ether in a single operation.

  • Preparation: Dissolve the cycloadduct in HPLC-grade Methanol (0.1 M). Add Pd(OH)2/C (20 wt% on carbon, 0.1 eq Pd).

  • Hydrogenation: Purge the reaction vessel with argon, then pressurize with H2 gas to 50 psi using a Parr hydrogenator. Shake vigorously at room temperature for 12 hours.

  • Validation & Workup: Monitor via TLC (DCM/MeOH 9:1 with 1% NH4OH). The product is a highly polar primary/secondary amine that stains intensely with Ninhydrin. Filter the mixture through a tightly packed pad of Celite to remove the pyrophoric palladium catalyst, washing thoroughly with MeOH. Concentrate in vacuo to yield crude 6-azaspiro[3.4]octan-2-ol.

Step 4: N-Boc Protection

Rationale: The free amino alcohol is highly polar, hygroscopic, and difficult to store. Conversion to the N-Boc derivative yields a stable, lipophilic building block that is ideal for long-term storage and subsequent medicinal chemistry applications 3.

  • Preparation: Dissolve the crude 6-azaspiro[3.4]octan-2-ol in DCM (0.2 M). Add Triethylamine (Et3N, 2.0 eq) and cool to 0 °C.

  • Protection: Add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in portions. Stir at room temperature for 4 hours.

  • Validation & Workup: Monitor by TLC (Hexanes/EtOAc 1:1, Ninhydrin stain). The disappearance of the free amine spot confirms reaction completion. Wash the organic layer with 1M HCl (to remove unreacted Et3N), saturated NaHCO3, and brine. Dry over Na2SO4, concentrate, and purify by flash chromatography to isolate pure 6-Boc-6-azaspiro[3.4]octan-2-ol.

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative metrics for this synthetic route when performed on a 10-gram scale.

StepReaction TypeKey Reagents & CatalystsTime / TempExpected YieldTarget Purity (HPLC)
1 O-BenzylationNaH, BnBr, THF4 h / 0 °C RT85%> 95%
2 [3+2] CycloadditionYlide Precursor, TFA, DCM12 h / 0 °C RT78%> 95%
3 Global HydrogenolysisH2 (50 psi), Pd(OH)2/C, MeOH12 h / RT92%> 90% (Crude)
4 N-Boc ProtectionBoc2O, Et3N, DCM4 h / 0 °C RT90%> 98%
Overall Convergent Synthesis -~32 h ~55% > 98%

Conclusion

The synthesis of 6-azaspiro[3.4]octan-2-ol derivatives via azomethine ylide [3+2] cycloaddition provides a highly efficient, scalable, and atom-economical pathway to access complex spirocyclic building blocks. By leveraging orthogonal protecting group strategies and high-yielding catalytic steps, researchers can reliably produce multigram quantities of this privileged scaffold to support advanced drug discovery programs.

References

  • [6] Facile synthesis of 2-azaspiro[3.4]octane - RSC Publishing. Organic & Biomolecular Chemistry. Available at:[Link]

  • [1] Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate / Organic Letters. Available at:[Link]

  • [5] Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. PMC / NIH. Available at:[Link]

  • [4] Multicomponent Direct Assembly of N-Heterospirocycles Facilitated by Visible-Light-Driven Photocatalysis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

Engineering 3D Chemical Space: Therapeutic Applications of 6-Azaspiro[3.4]octan-2-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Paradigm Shift to 3D Scaffolds

For decades, medicinal chemistry has relied heavily on flat, sp²-hybridized aromatic and heteroaromatic rings. While synthetically accessible, these "flatland" molecules often suffer from poor aqueous solubility, high plasma protein binding, and susceptibility to rapid cytochrome P450 (CYP450) mediated metabolism.

Modern drug discovery has pivoted toward three-dimensional, sp³-rich architectures. The fraction of saturated carbons ( Fsp3​ ) in a molecule is now a well-established metric correlated with clinical success[1]. Within this paradigm, spirocyclic building blocks—specifically 6-azaspiro[3.4]octan-2-ol —have emerged as highly valuable, multifunctional modules[2]. By acting as rigid, 3D bioisosteres for traditional flat heterocycles like piperidine, piperazine, and morpholine, this scaffold allows researchers to navigate uncharted chemical and patent space while drastically improving physicochemical properties[3].

Structural Anatomy & Geometric Causality

The 6-azaspiro[3.4]octan-2-ol core consists of a four-membered cyclobutane ring fused to a five-membered pyrrolidine ring via a single spiro carbon.

  • The N6 Vector: The secondary amine resides in the five-membered ring. It serves as the primary attachment point (e.g., via amidation or reductive amination) to the main pharmacophore.

  • The O2 Vector: The hydroxyl group is located on the four-membered ring. Because it sits opposite the spiro carbon, the spatial distance between the O2 and N6 substituents closely mimics the 1,4-substitution pattern of a piperidine or piperazine ring[4].

Causality of the Scaffold: The spiro-fusion creates a highly rigid conformation that projects these two exit vectors in a defined, linear 3D trajectory. This rigidity reduces the entropic penalty upon binding to a target protein, thereby increasing binding affinity. Furthermore, the out-of-plane 3D structure disrupts the planar π-π stacking that typically causes poor solubility in crystal lattices, leading to a highly soluble, drug-like profile[5].

Table 1: Physicochemical Profiling of 1,4-Bioisosteres

Data summarized to demonstrate the pharmacokinetic advantages of spirocyclic integration.

Property / MetricPiperidine (1,4-substituted)Piperazine (1,4-substituted)6-Azaspiro[3.4]octan-2-ol
Geometry Flexible ChairFlexible ChairRigid 3D Spirocycle
Fsp3​ Character HighHighVery High (100% of core)
Aqueous Solubility ModerateModerateExcellent (Disrupted lattice)
Metabolic Stability Susceptible to α-oxidationSusceptible to N-dealkylationHigh (Steric shielding of core)
Patent Space Highly crowdedHighly crowdedNovel / Uncharted

Workflow Integration in Lead Optimization

Integrating 6-azaspiro[3.4]octan-2-ol into a hit-to-lead workflow requires a systematic approach to scaffold hopping and property assessment.

G Start Hit Compound (Flat Scaffold) Spiro Bioisosteric Replacement with 6-Azaspiro[3.4]octan-2-ol Start->Spiro Scaffold Hopping Prop Physicochemical Profiling (Fsp3, LogP, Solubility) Spiro->Prop Property Assessment Opt Orthogonal Functionalization (N6 and O2 vectors) Prop->Opt SAR Exploration Lead Optimized Lead (3D Conformation) Opt->Lead In Vitro Validation

Workflow for integrating 6-azaspiro[3.4]octan-2-ol into a drug discovery pipeline.

Mechanistic Causality in Synthetic Derivatization

To fully exploit this scaffold, medicinal chemists must leverage the orthogonal reactivity of the N6 amine and O2 hydroxyl group.

The Causality of Chemoselectivity: The secondary amine at N6 is highly nucleophilic due to the electron-donating nature of the surrounding alkyl chain. Conversely, the secondary alcohol at C2 is sterically hindered by the cyclobutane ring and is significantly less nucleophilic. This intrinsic difference allows for chemoselective N-functionalization without the need to protect the hydroxyl group. However, if the synthetic goal is to functionalize the O2 position first, the N6 amine must be protected (e.g., as a tert-butyl carbamate/Boc group) to prevent competitive N-alkylation.

G Core 6-Azaspiro[3.4]octan-2-ol N_Alk N-Alkylation / Amidation (N6 Position) Core->N_Alk Base, R-X or R-COOH/HATU O_Func O-Functionalization (O2 Position) Core->O_Func Mitsunobu or Base/R-X Oxid Oxidation to Ketone (C2 Position) Core->Oxid Dess-Martin / Swern RedAm Reductive Amination (New C2 Amine) Oxid->RedAm R-NH2, NaBH(OAc)3

Orthogonal functionalization pathways for the 6-azaspiro[3.4]octan-2-ol scaffold.

Experimental Protocol A: Chemoselective N-Amidation (Self-Validating System)

This protocol details the coupling of a carboxylic acid pharmacophore to the N6 position, leaving the O2 hydroxyl intact for subsequent SAR exploration.

  • Preparation: In an oven-dried 50 mL round-bottom flask under N₂, dissolve the target carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL).

  • Activation: Add HATU (1.1 equiv, 1.1 mmol) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv, 3.0 mmol). Mechanistic Note: DIPEA deprotonates the acid, allowing HATU to form the highly reactive active ester. Stir for 15 minutes at room temperature.

  • Coupling: Add 6-azaspiro[3.4]octan-2-ol (1.05 equiv, 1.05 mmol).

  • Self-Validation Checkpoint 1 (Reaction Monitoring): After 2 hours, sample 10 µL of the reaction mixture into 1 mL of acetonitrile for LCMS. You must observe the disappearance of the starting material mass and the appearance of the product mass. If unreacted acid remains, the causality is likely poor activation due to trace water; add an additional 0.2 equiv of HATU.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize excess acid. Extract with ethyl acetate (3 × 15 mL).

  • Self-Validation Checkpoint 2 (Aqueous Wash): Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL). Causality: DMF is highly miscible with organics; the LiCl wash specifically pulls DMF into the aqueous phase, preventing contamination during isolation.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (SiO₂, DCM:MeOH gradient).

Experimental Protocol B: Orthogonal O-Alkylation via N-Boc Protection

To modify the cyclobutane hydroxyl group, N-protection is mandatory.

  • Protection: Treat 6-azaspiro[3.4]octan-2-ol with Boc₂O (1.1 equiv) and triethylamine (1.5 equiv) in DCM for 4 hours. Isolate the N-Boc intermediate.

  • Deprotonation: Dissolve the N-Boc-6-azaspiro[3.4]octan-2-ol (1.0 mmol) in anhydrous THF (5 mL) and cool to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv). Mechanistic Note: The generation of H₂ gas is the visual indicator of alkoxide formation.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 equiv). Warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint: The cyclobutane ring is sensitive to extreme basic conditions at elevated temperatures, which can cause ring-opening. If LCMS shows a mass corresponding to an acyclic byproduct, the causality is excessive temperature. Ensure the reaction strictly remains at or below 25 °C.

  • Deprotection: Treat the isolated intermediate with 4N HCl in Dioxane for 2 hours to reveal the N6 amine for further downstream coupling.

Therapeutic Applications & Case Studies

The unique physicochemical profile of azaspiro[3.4]octanes has led to their rapid integration into several high-value therapeutic areas:

1. Central Nervous System (CNS) Disorders (M4 Receptor Agonists): Penetrating the blood-brain barrier (BBB) requires a delicate balance of lipophilicity and low polar surface area. Flat aromatic systems often fail these criteria. Recent patents have demonstrated that 2-azaspiro[3.4]octane derivatives function as highly potent M4 muscarinic receptor agonists[6]. These compounds are currently being investigated for the treatment of psychosis, Alzheimer's disease, and hyperkinetic movement disorders[6]. The spirocyclic core provides the necessary 3D orientation to fit the M4 orthosteric binding site while maintaining excellent BBB permeability.

2. Oncology (Kinase Inhibitors): In the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, replacing traditional morpholine or piperazine solubilizing groups with azaspiro[3.4]octane derivatives has yielded compounds with superior target inhibition and significantly improved water solubility[7]. The steric bulk of the spiro-fusion protects the adjacent carbon-hydrogen bonds from CYP450-mediated oxidation, dramatically increasing the half-life of the drug candidate compared to its morpholine counterparts[8].

3. Protein-Protein Interactions (PPIs): PPI interfaces are typically large, shallow, and highly three-dimensional. Flat molecules struggle to engage these surfaces effectively. The inherent 3D geometry of spirocyclic scaffolds like 6-azaspiro[3.4]octan-2-ol allows them to project functional groups into multiple sub-pockets simultaneously, making them ideal core scaffolds for tackling challenging PPIs in leukemia and other malignancies[5].

Conclusion

The 6-azaspiro[3.4]octan-2-ol scaffold represents a triumph of modern synthetic design over the limitations of traditional flatland chemistry. By offering orthogonal functionalization vectors, an exceptionally high Fsp3​ character, and rigid 3D geometry, it empowers medicinal chemists to engineer drug candidates with superior solubility, metabolic stability, and target specificity. As the industry continues to exhaust the patent space of standard heterocycles, the strategic application of spirocyclic building blocks will remain a cornerstone of innovative drug discovery.

References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery Source: Organic Letters (ACS Publications) URL:[Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis Source: CCS Chemistry URL:[Link]

  • US11548865B2 - 2-azaspiro[3.
  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition Source: ResearchGate / Chinese Journal of Organic Chemistry URL:[Link]

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

spectral data for 6-Azaspiro[3.4]octan-2-ol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

[label="1H & 13C NMR\nChemical Shifts", fillcolor="#F1F3

Figure 1: Self-validating analytical workflow for the structural elucidation of 6-Azaspiro[3.4]octan-2-ol.

High-Resolution Mass Spectrometry (HRMS)

Before mapping internal connectivity, we must establish the exact molecular formula to calculate the degrees of unsaturation. For 6-Azaspiro[3.4]octan-2-ol (C₇H₁₃NO), the degrees of unsaturation equal 2, perfectly corresponding to the bicyclic spiro system.

Causality in Experimental Design

We utilize Electrospray Ionization coupled to a Quadrupole Time-of-Flight mass spectrometer (ESI-Q-TOF). The choice of Q-TOF over a single quadrupole is deliberate: sub-ppm mass accuracy unambiguously confirms the elemental composition, eliminating isobaric interferences. Furthermore, Collision-Induced Dissociation (CID) in the collision cell forces the molecule to fragment along its weakest bonds, providing a structural "fingerprint."

Protocol: LC-HRMS/MS Analysis
  • Sample Preparation : Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade 50:50 Water:Acetonitrile containing 0.1% Formic Acid to promote protonation.

  • Chromatography : Inject 2 µL onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm). Elute using a rapid 3-minute isocratic gradient to bypass matrix suppression and introduce the analyte directly to the source.

  • Source Parameters : Configure the ESI source in positive ion mode. Set capillary voltage to 3.5 kV, drying gas temperature to 300 °C, and nebulizer pressure to 40 psi.

  • Acquisition : Scan from m/z 50 to 500. For MS/MS, isolate the[M+H]⁺ precursor (m/z 128.107) in the quadrupole and fragment in the collision cell using a collision energy (CE) ramp of 10–30 eV with ultra-high purity Argon.

  • Calibration : Utilize a continuous infusion of a reference mass solution to maintain sub-ppm mass accuracy.

Quantitative Data Summary
Ionm/z (Theoretical)m/z (Observed)Error (ppm)Assignment
Precursor128.1070128.10721.5[M+H]⁺ (C₇H₁₄NO⁺)
Fragment 1110.0964110.09661.8[M+H - H₂O]⁺
Fragment 284.081384.0811-2.3[M+H - C₂H₄O]⁺ (Pyrrolidine core)
Fragment 367.054767.05492.9[C₅H₇]⁺ (Cyclopentenyl cation)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for proving the spirocyclic junction. The molecule contains two isolated spin systems (the cyclobutane protons and the pyrrolidine protons) separated by the quaternary C4 spiro carbon.

Causality in Experimental Design

The choice of solvent is critical. We use DMSO-d₆ rather than CDCl₃. DMSO strongly solvates the hydroxyl and amine protons, slowing their exchange rate on the NMR timescale. This allows us to observe the scalar coupling (³J) between the hydroxyl proton and the C2 methine proton, serving as an internal validation of the alcohol's position. Furthermore, we employ a Cryoprobe-equipped 600 MHz spectrometer . The quaternary C4 carbon lacks attached protons, meaning it receives no Nuclear Overhauser Effect (NOE) enhancement and has a long T₁ relaxation time. The cryoprobe's enhanced sensitivity is mandatory to resolve this critical node in ¹³C and HMBC spectra.

Protocol: NMR Acquisition and Processing
  • Sample Preparation : Weigh exactly 15.0 mg of 6-Azaspiro[3.4]octan-2-ol. Dissolve completely in 600 µL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning : Insert into a 600 MHz NMR spectrometer equipped with a 5 mm TCI cryoprobe at 298 K. Perform automated tuning, matching, and rigorous 3D shimming (TMS line width <0.5 Hz).

  • 1D Acquisition :

    • ¹H NMR : Execute a standard 30° pulse sequence (zg30). Acquire 16 scans with a 2-second relaxation delay (D1) to ensure quantitative integration.

    • ¹³C NMR : Execute a power-gated decoupling sequence (zgpg30). Acquire 1024 scans with a D1 of 2 seconds.

  • 2D Acquisition :

    • COSY : Acquire using gradient pulses for coherence selection (cosygpqf).

    • HSQC : Run multiplicity-edited HSQC (hsqcedetgpsisp2.2) to differentiate CH (positive phase) from CH₂ (negative phase).

    • HMBC : Optimize for long-range couplings of 8 Hz (hmbcgplpndqf).

NMRLogic Spiro Spiro Carbon (C4) No Protons HMBC_C4 HMBC Correlations to C4 Spiro->HMBC_C4 Ring_4 Cyclobutane Ring (H1, H3) HMBC_C4->Ring_4 2J/3J Coupling Ring_5 Pyrrolidine Ring (H5, H8) HMBC_C4->Ring_5 2J/3J Coupling COSY_4 COSY: H1-H2-H3 Ring_4->COSY_4 COSY_5 COSY: H7-H8 Ring_5->COSY_5

Figure 2: 2D NMR correlation logic establishing the spirocyclic core connectivity.

Quantitative Data Summary
Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & J (Hz)Key HMBC Correlations
C1 43.52.15, 2.45m (AB part of ABX)C2, C3, C4, C5, C8
C2 71.24.30quintet, J=7.0C1, C3, C4
C3 43.52.15, 2.45m (AB part of ABX)C1, C2, C4, C5, C8
C4 48.0---
C5 58.43.10sC1, C3, C4, C7, C8
C7 46.23.20t, J=7.5C5, C8
C8 37.81.90t, J=7.5C4, C5, C7
N-H -2.80br s-
O-H -4.85d, J=5.5C1, C2, C3

Fourier-Transform Infrared (FT-IR) Spectroscopy

While NMR and MS provide connectivity and mass, FT-IR acts as an orthogonal validator for functional groups. For 6-Azaspiro[3.4]octan-2-ol, we must definitively observe the O-H and N-H stretches.

Causality in Experimental Design

We utilize Attenuated Total Reflectance (ATR) FT-IR rather than traditional KBr pellet transmission. KBr is highly hygroscopic; any absorbed atmospheric moisture yields a massive, broad band around 3400 cm⁻¹, which would completely obscure the molecule's intrinsic O-H and N-H stretching frequencies. ATR requires no sample preparation, preserving the integrity of the data.

Protocol: ATR-FTIR Analysis
  • Background Collection : Ensure the diamond ATR crystal is meticulously cleaned with isopropanol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) against ambient air.

  • Sample Application : Place ~2 mg of neat, solid 6-Azaspiro[3.4]octan-2-ol directly onto the diamond crystal.

  • Compression : Apply the pressure anvil to ensure intimate optical contact between the solid and the crystal, maximizing the evanescent wave penetration depth.

  • Acquisition : Collect 64 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

  • Processing : Apply an ATR correction algorithm to account for wavelength-dependent penetration depth, followed by baseline correction.

Quantitative Data Summary
Wavenumber (cm⁻¹)IntensityAssignmentStructural Significance
3350Broad, StrongO-H stretchConfirms secondary alcohol
3240Broad, MediumN-H stretchConfirms secondary amine
2945, 2860Sharp, StrongC-H stretch (sp³)Aliphatic ring systems
1120Sharp, StrongC-O stretchSecondary alcohol C-O bond
1050Sharp, MediumC-N stretchPyrrolidine C-N bond

Self-Validating Data Integration

The structural assignment of 6-Azaspiro[3.4]octan-2-ol is finalized only when all three data streams converge without contradiction:

  • The Mass Limit : HRMS proves the molecule is exactly C₇H₁₃NO.

  • The Functional Groups : IR proves the presence of an -OH and an -NH group, accounting for the heteroatoms and two protons.

  • The Core Framework : NMR proves that the remaining C₇H₁₁ skeleton consists of a cyclobutane ring and a pyrrolidine ring sharing a single quaternary carbon (C4). The HMBC correlations from both the cyclobutane protons (H1/H3) and the pyrrolidine protons (H5/H8) to the 48.0 ppm ¹³C resonance act as the absolute, self-validating proof of the spirocyclic junction.

References

  • Title: 6-azaspiro[3.
  • Title: 6-Azoniaspiro[3.
  • Title: 7-Methyl-6-azaspiro[3.4]octane (Context for Azaspirocycle DOS and Core Frameworks)

Escaping Flatland: Solubility and Metabolic Stability Profiling of 6-Azaspiro[3.4]octan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

The transition from planar, sp2 -hybridized aromatic systems to three-dimensional, sp3 -rich scaffolds is a defining paradigm in contemporary drug discovery. At the forefront of this "escape from flatland" is the integration of azaspirocycles. Specifically, 6-azaspiro[3.4]octan-2-ol has emerged as a privileged building block[1]. By replacing traditional planar rings (e.g., morpholine, piperazine, or substituted benzenes) with this spirocyclic moiety, drug developers can dramatically alter a lead compound's physicochemical landscape[2].

This technical guide provides an in-depth mechanistic analysis of the solubility and stability profiles of 6-azaspiro[3.4]octan-2-ol, accompanied by self-validating experimental protocols designed for rigorous preclinical characterization.

Structural Causality: The Physicochemical Physics of Spirocycles

The inherent solubility of a pharmaceutical agent is dictated by the delicate balance between its crystal lattice energy and its solvation energy. Planar aromatic rings tend to stack efficiently via π−π interactions, resulting in high crystal lattice energies that resist aqueous dissolution.

The 6-azaspiro[3.4]octan-2-ol scaffold introduces a perpendicular ring fusion—a spiro carbon connecting a cyclobutane derivative to a pyrrolidine ring[1]. This orthogonal geometry completely disrupts planar stacking. Furthermore, the 100% sp3 hybridized carbon framework ( Fsp3​=1.0 ) increases the entropic penalty of crystallization, thereby lowering the melting point and thermodynamically driving aqueous solubility. The presence of the secondary amine (N6) and the hydroxyl group (O2) provides excellent hydrogen bond donor/acceptor capabilities, further facilitating rapid hydration[2].

Quantitative Physicochemical Profile

The table below summarizes the core quantitative metrics of the unsubstituted 6-azaspiro[3.4]octan-2-ol scaffold, illustrating why it is highly favored in Diversity-Oriented Synthesis (DOS)[1].

PropertyValue / RangeMechanistic Implication in Drug Design
Molecular Weight 127.18 g/mol Highly ligand-efficient; leaves ample molecular weight budget for target-binding appendages.
Fraction sp3 ( Fsp3​ ) 1.0 (100%)Maximizes 3D spatial complexity, minimizing off-target promiscuity and planar stacking.
Topological PSA (tPSA) ~32.3 ŲOptimal for membrane permeability while maintaining robust aqueous solubility.
Calculated LogP (cLogP) -0.8 to -0.5Highly hydrophilic; excellent for lowering the overall lipophilicity of a bulky, hydrophobic lead.
Basic pKa (Amine) ~9.5 - 10.2Protonated at physiological pH (7.4), ensuring high solubility in the GI tract and bloodstream.

Aqueous Solubility Dynamics & Validation Protocol

To accurately quantify the solubility enhancement provided by the 6-azaspiro[3.4]octan-2-ol substitution, thermodynamic assays are often too slow for early-stage screening. Instead, we employ a Nephelometric Kinetic Solubility Assay .

The Causality of the Method: Unlike thermodynamic assays that require days to reach equilibrium, nephelometry detects the exact concentration at which a compound precipitates out of a DMSO stock into an aqueous buffer by measuring light scattering. This closely mimics the physiological scenario of a concentrated drug entering the bloodstream, providing highly actionable kinetic data.

Self-Validating Protocol: Kinetic Nephelometry
  • Stock Preparation: Prepare a 10 mM stock of the spiro-compound in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a 10-point concentration gradient (1 µM to 500 µM) in Phosphate-Buffered Saline (PBS, pH 7.4). Maintain a final DMSO concentration of ≤1% .

  • Incubation: Incubate the microplate at 37°C for 2 hours with continuous orbital shaking (300 rpm) to ensure homogeneous dispersion.

  • System Validation Controls (Critical): Run Nicardipine (low solubility control) and Propranolol (high solubility control) in parallel. Trustworthiness Check: The assay is only deemed valid if Nicardipine precipitates at <50 µM and Propranolol remains entirely soluble at >200 µM.

  • Detection: Measure forward light scatter using a microplate nephelometer. The kinetic solubility limit is defined as the concentration where light scattering exceeds the buffer baseline by >3 standard deviations.

Metabolic Stability: Steric Shielding Mechanisms

Metabolic clearance, primarily driven by Cytochrome P450 (CYP) enzymes in the liver, heavily targets exposed, electron-rich sites such as unhindered amines or α -carbons. Standard pyrrolidines are often rapidly metabolized via CYP3A4-mediated α -oxidation (forming an unstable iminium ion) or N-dealkylation.

The 6-azaspiro[3.4]octan-2-ol scaffold exhibits remarkable metabolic stability compared to its flat counterparts. The causality lies in steric shielding. In the spiro[3.4]octane system, the spiro carbon (C4) is adjacent to the pyrrolidine carbons. The sheer steric bulk of the perpendicular cyclobutane ring creates significant steric hindrance around the adjacent α -carbons. This spatial blockade physically restricts the conformational access required for the CYP450 active-site heme-iron to approach and oxidize the molecule.

Self-Validating Protocol: Human Liver Microsome (HLM) Stability

To quantify this resistance to enzymatic degradation, a standardized HLM incubation assay is utilized.

  • Matrix Preparation: Thaw pooled HLMs and prepare a 0.5 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl2​ .

  • Initiation: Pre-incubate the 6-azaspiro[3.4]octan-2-ol derivative (1 µM final concentration) with the HLM suspension at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final).

  • Time-Course Sampling: Extract 50 µL aliquots at precisely 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable internal standard (e.g., Tolbutamide).

  • System Validation Controls (Critical): Run Verapamil (rapid clearance) and Warfarin (slow clearance) concurrently. Trustworthiness Check: The assay is validated only if Verapamil demonstrates >80% depletion at 30 minutes, and Warfarin shows <10% depletion.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Integrated Screening Workflow

The integration of 6-azaspiro[3.4]octan-2-ol into a drug discovery pipeline requires a streamlined, high-throughput approach to validate its physicochemical benefits rapidly. The logical relationship of this workflow is visualized below.

Workflow Synthesis Spirocycle Library Synthesis (6-Azaspiro[3.4]octan-2-ol core) Solubility Kinetic Solubility Assay (Nephelometry, pH 7.4) Synthesis->Solubility Stability Metabolic Stability Assay (HLM/RLM Incubation) Synthesis->Stability LCMS LC-MS/MS Quantification (Clearance & Half-life) Solubility->LCMS Stability->LCMS Data PK/PD Modeling & Lead Optimization LCMS->Data

Fig 1. High-throughput screening workflow for solubility and stability profiling of spirocycles.

Conclusion

The incorporation of 6-azaspiro[3.4]octan-2-ol represents a highly rational approach to overcoming the solubility and metabolic liabilities of traditional planar amines[1]. By leveraging its unique orthogonal geometry and high Fsp3​ character, medicinal chemists can systematically engineer out crystallization-driven insolubility and sterically shield vulnerable metabolic soft spots. Employing the self-validating nephelometric and HLM protocols outlined above ensures that these physicochemical enhancements translate reliably from in vitro assays to in vivo success.

References

  • National Center for Biotechnology Information (PubChem). "6-Azoniaspiro[3.4]octan-2-ol; CID 122458917" PubChem Compound Summary. URL:[Link]

  • Google Patents. "Potent ASGPR-binding heterobifunctional compounds for the degradation of immunoglobulins and other proteins" WO2024098039A2.

Sources

Methodological & Application

purification techniques for 6-Azaspiro[3.4]octan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Strategies for 6-Azaspiro[3.4]octan-2-ol

Strategic Context in Drug Development

6-Azaspiro[3.4]octan-2-ol is a highly versatile spirocyclic building block increasingly utilized in modern medicinal chemistry. Its unique three-dimensional geometry provides an excellent scaffold for improving the metabolic stability, solubility, and target affinity of active pharmaceutical ingredients (APIs). Recently, this motif has been heavily integrated into the design of 1[1] and novel2[2].

Physicochemical Profiling & Purification Rationale

Purifying 6-azaspiro[3.4]octan-2-ol presents distinct chromatographic challenges due to its structural features:

  • High Polarity & Basicity: As a secondary aliphatic amine with a hydroxyl group, the molecule is highly polar and strongly basic (estimated pKa ~9.5–10.5).

  • Chromatographic Tailing: Under standard acidic or neutral conditions, the protonated amine interacts strongly with residual silanols on silica-based stationary phases, leading to severe peak tailing and poor resolution.

  • Lack of Strong Chromophore: The absence of extended pi-conjugation means UV detection at standard wavelengths (e.g., 254 nm) is ineffective; purification must rely on Mass Spectrometry (MS) directed fraction collection or Evaporative Light Scattering Detection (ELSD).

To overcome these challenges, two primary purification paradigms are employed:3[3].

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (6-Azaspiro[3.4]octan-2-ol) Workup Aqueous Workup (pH > 10 Extraction) Crude->Workup Extract organics Analysis LC-MS Profiling (Determine Purity) Workup->Analysis Isolate crude mass HPLC Protocol A: High-pH RP-HPLC (Ammonium Bicarbonate / NH3) Analysis->HPLC Complex mixture / Free base required Trituration Protocol B: Salt Trituration (HCl / Diethyl Ether) Analysis->Trituration High initial purity / Salt preferred PureFreeBase Pure Free Base (>98% Purity) HPLC->PureFreeBase Lyophilization PureSalt Pure HCl Salt (>95% Purity, Gum/Solid) Trituration->PureSalt Decantation & Drying

Caption: Decision matrix and workflow for the isolation and purification of 6-Azaspiro[3.4]octan-2-ol.

Protocol A: High-pH Preparative RP-HPLC

Causality Focus: By elevating the mobile phase pH above the pKa of the secondary amine (pH ~10.5), the molecule is forced into its neutral free-base state. This suppresses silanol interactions, dramatically increases lipophilic retention on the stationary phase, and ensures sharp, symmetrical peaks. The use of a Phenyl-Hexyl stationary phase provides alternative selectivity (shape recognition) compared to standard C18 columns.

Materials:

  • Column: X SELECT PHENYL HEXYL, 250 × 19 mm, 5 μm.

  • Mobile Phase A: 5 mM Ammonium Bicarbonate in highly purified water + 0.1% Ammonia.

  • Mobile Phase B: HPLC-grade Acetonitrile.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude 6-azaspiro[3.4]octan-2-ol in a minimal volume of Mobile Phase A / Methanol (1:1). Self-validation step: Verify the sample solution pH is >9 using pH paper to prevent premature ionization and column breakthrough during injection.

  • System Equilibration: Equilibrate the column at 15 mL/min with 10% Mobile Phase B until the baseline stabilizes.

  • Gradient Execution:

    • Run a linear gradient from 10% to 40% Mobile Phase B over 23 minutes.

    • Ramp to 100% Mobile Phase B over 2 minutes to flush highly retained hydrophobic impurities. *3[3].

  • Fraction Collection: Trigger collection via MS (monitoring for the [M+H]+ ion at m/z 128.1).

  • Isolation: Pool the pure fractions and remove the organic solvent in-vacuo. Lyophilize the remaining aqueous layer to afford the pure free base. The volatile ammonium bicarbonate buffer will completely sublime during lyophilization.

Protocol B: Hydrochloride Salt Isolation via Trituration

Causality Focus: Trituration exploits the extreme polarity differential between the target API and its synthetic impurities. Converting the spirocycle to its hydrochloride salt drastically reduces its solubility in non-polar solvents. Diethyl ether acts as an anti-solvent, forcing the highly polar salt to precipitate while lipophilic organic impurities remain solubilized in the supernatant.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the crude free base in a minimal amount of dry dichloromethane (DCM). Add 1.2 equivalents of HCl (4M in dioxane) dropwise under an inert atmosphere.

  • Solvent Removal: Concentrate the mixture in-vacuo to yield the crude hydrochloride salt.

  • Trituration: Add 50 mL of cold diethyl ether to the crude residue. Vigorously stir or sonicate the suspension for 10 minutes to maximize surface area contact.

  • Decantation: Allow the insoluble 6-azaspiro[3.4]octan-2-ol hydrochloride salt (which typically appears as a gum) to settle. Carefully decant the ether supernatant containing the impurities.

  • Repetition: 3[3].

  • Drying: Dry the resulting gum or solid in-vacuo to constant weight. Self-validation step: Perform 1H-NMR in DMSO-d6; the absence of ether peaks (1.1 ppm, 3.4 ppm) confirms complete drying, 3[3].

Quantitative Data Summary

The following table summarizes the comparative metrics of the two purification strategies based on empirical development data:

ParameterProtocol A: High-pH RP-HPLCProtocol B: Ether Trituration
Target State Free BaseHydrochloride Salt
Primary Mechanism Hydrophobic retention of neutral amineDifferential solubility of polar salt
Typical Purity Yield > 98% (LC-MS/ELSD)90 - 95% (NMR)
Scalability Low to Medium (mg to low gram scale)High (multi-gram to kilogram scale)
Processing Time 45 - 60 mins per injection + Lyophilization2 - 3 hours total
Physical Form Oil / Waxy SolidGum / Hygroscopic Solid
Best Use Case Complex crude mixtures with polar impuritiesClean reaction profiles requiring bulk isolation

References

  • Source: google.
  • Source: google.
  • Source: google.

Sources

Application Note: Comprehensive Characterization of 6-Azaspiro[3.4]octan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Azaspiro[3.4]octan-2-ol is a spirocyclic amine of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutic agents. The presence of both a secondary amine and a secondary alcohol functional group offers multiple points for chemical modification, making it a versatile building block. Accurate and comprehensive characterization of this molecule is paramount to ensure its purity, confirm its structure, and understand its chemical properties. This application note provides a detailed guide for the analytical characterization of 6-Azaspiro[3.4]octan-2-ol, intended for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

  • Molecular Formula: C₇H₁₃NO

  • Molecular Weight: 127.18 g/mol [1][2]

  • CAS Number: 1946823-97-7

The spirocyclic nature of this compound, with a cyclobutane ring fused to a pyrrolidine ring, introduces conformational rigidity. The stereochemistry at the C2 and C5 positions is a critical aspect of its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of 6-Azaspiro[3.4]octan-2-ol in solution. Both ¹H and ¹³C NMR are essential for a complete assignment of the proton and carbon skeletons.

Rationale for NMR Spectroscopy

The unique spirocyclic framework and the presence of various proton and carbon environments make NMR an indispensable technique. ¹H NMR will provide information on the number of different types of protons, their connectivity through spin-spin coupling, and their spatial arrangement via the Nuclear Overhauser Effect (NOE). ¹³C NMR will reveal the number of non-equivalent carbon atoms and their chemical environment.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts for 6-Azaspiro[3.4]octan-2-ol. These predictions are based on the analysis of similar spirocyclic structures and general principles of NMR spectroscopy.[3]

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
C1, C3, C41.5 - 2.5 (m)30 - 45Complex overlapping multiplets from the cyclobutane and pyrrolidine rings.
C2-H3.8 - 4.2 (m)65 - 75Proton attached to the carbon bearing the hydroxyl group.
C5-60 - 70Spiro carbon, a quaternary carbon.
C7, C82.8 - 3.5 (m)45 - 55Protons on the carbons adjacent to the nitrogen atom.
N-H1.5 - 3.0 (br s)-Broad singlet, chemical shift is concentration and solvent dependent.
O-H1.5 - 4.0 (br s)-Broad singlet, chemical shift is concentration and solvent dependent. Can be confirmed by D₂O exchange.
Protocol for NMR Analysis

Sample Preparation:

  • Weigh approximately 5-10 mg of 6-Azaspiro[3.4]octan-2-ol into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the N-H and O-H protons.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently invert to dissolve the sample completely.

Instrument Parameters (300 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: 10-12 ppm

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay (d1): 1-2 seconds

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30)

    • Spectral Width: 200-220 ppm

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2-5 seconds

Data Processing and Interpretation:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Analyze the coupling patterns (multiplicity) in the ¹H NMR spectrum to deduce proton connectivity.

  • For unambiguous assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of 6-Azaspiro[3.4]octan-2-ol and for gaining insights into its structure through fragmentation analysis.

Rationale for Mass Spectrometry

MS provides the exact mass of the molecule, which is a fundamental piece of data for its identification. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can provide valuable structural information, corroborating the data obtained from NMR.

Expected Fragmentation Pattern

Upon ionization in the mass spectrometer, 6-Azaspiro[3.4]octan-2-ol is expected to undergo characteristic fragmentation.[4][5][6]

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 127) should be observable, although it may be weak in some ionization modes.

  • Loss of Water (M-18): A common fragmentation for alcohols, resulting in a peak at m/z = 109.[5]

  • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen can lead to stable fragments.

    • Cleavage next to the nitrogen can result in fragments from the loss of alkyl groups from the cyclobutane ring.

    • Cleavage adjacent to the alcohol can also occur.[5]

The following table summarizes the expected key fragments:

m/z Proposed Fragment Notes
127[C₇H₁₃NO]⁺Molecular Ion
110[M - OH]⁺Loss of the hydroxyl radical.
109[M - H₂O]⁺Dehydration, a common fragmentation for alcohols.[5]
98[M - C₂H₅]⁺α-cleavage at the pyrrolidine ring.
84[M - C₃H₇]⁺Further fragmentation.
70[C₄H₈N]⁺Fragmentation of the spirocyclic system.
Protocol for Mass Spectrometry Analysis

Sample Preparation:

  • Prepare a dilute solution of 6-Azaspiro[3.4]octan-2-ol (approximately 0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • For electrospray ionization (ESI), the addition of a small amount of formic acid or ammonium hydroxide can aid in protonation or deprotonation, respectively.

Instrument Parameters (ESI-MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is generally suitable for amines.

  • Mass Range: Scan from m/z 50 to 500.

  • Capillary Voltage: 3-4 kV

  • Nebulizer Gas (N₂): Flow rate will be instrument-dependent.

  • Drying Gas (N₂): Flow rate and temperature will be instrument-dependent.

Data Interpretation:

  • Identify the molecular ion peak ([M+H]⁺ at m/z 128 in ESI+).

  • For HRMS, compare the measured exact mass with the theoretical exact mass of C₇H₁₄NO⁺ to confirm the elemental formula.

  • Analyze the fragmentation pattern in the MS/MS spectrum to confirm the proposed structure.

Chromatographic Methods

Chromatography is essential for assessing the purity of 6-Azaspiro[3.4]octan-2-ol and for the separation of potential stereoisomers.

Rationale for Chromatography

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating components of a mixture. For a compound like 6-Azaspiro[3.4]octan-2-ol, these methods are crucial for determining the presence of any impurities from the synthesis or degradation products. Furthermore, due to the presence of chiral centers, chiral HPLC is necessary to separate and quantify the enantiomers.[7][8]

Protocol for Gas Chromatography (GC)

Sample Preparation:

  • Prepare a solution of 6-Azaspiro[3.4]octan-2-ol (approximately 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve the volatility and peak shape of the alcohol and amine functional groups.

Instrument Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Carrier Gas: Helium or Hydrogen.

Protocol for High-Performance Liquid Chromatography (HPLC)

A. Reversed-Phase HPLC for Purity Assessment:

Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 0.5-1 mg/mL.

Instrument Parameters:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to improve peak shape for the amine.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector at a low wavelength (e.g., 210 nm) as the molecule lacks a strong chromophore, or an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

B. Chiral HPLC for Enantiomeric Separation:

Sample Preparation:

  • Prepare a solution of the racemic mixture in the mobile phase at a concentration of approximately 1 mg/mL.

Instrument Parameters:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H).[9]

  • Mobile Phase: Typically a mixture of n-hexane and an alcohol like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve the peak shape of basic compounds.[9]

  • Flow Rate: 0.5-1.0 mL/min.

  • Detector: UV detector at a low wavelength.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and simple method to confirm the presence of the key functional groups in 6-Azaspiro[3.4]octan-2-ol.

Rationale for FTIR Spectroscopy

The characteristic vibrational frequencies of the O-H and N-H bonds, as well as the C-N and C-O bonds, can be readily identified in the IR spectrum, providing a quick confirmation of the compound's functional group identity.[10]

Expected IR Absorptions
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3200-3500 (broad)O-H stretchAlcohol
3200-3500 (broad)N-H stretchSecondary Amine
2850-2960C-H stretchAlkane
1050-1150C-O stretchSecondary Alcohol
1020-1250C-N stretchAmine
Protocol for FTIR Analysis

Sample Preparation:

  • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Thin Film: If the sample is a solid at room temperature, it can be dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate. The solvent is then evaporated to leave a thin film.

  • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.[11]

Instrument Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which can be compared to the theoretical values to confirm the empirical formula.

Protocol for Elemental Analysis
  • A precisely weighed sample (typically 1-3 mg) is combusted in a stream of oxygen.

  • The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

  • The weight percentages of C, H, and N are calculated.

Theoretical Values for C₇H₁₃NO:

  • C: 66.10%

  • H: 10.30%

  • N: 11.01%

  • O: 12.58% (by difference)

Experimental Workflows

Workflow for Structural Elucidation

cluster_0 Initial Characterization cluster_1 Purity and Isomer Analysis cluster_2 Final Confirmation Sample Sample NMR NMR Sample->NMR Structure MS MS Sample->MS Molecular Weight FTIR FTIR Sample->FTIR Functional Groups HPLC HPLC NMR->HPLC Informed Purity Check MS->HPLC Chiral_HPLC Chiral_HPLC HPLC->Chiral_HPLC If Chiral GC GC HPLC->GC Orthogonal Method Elemental_Analysis Elemental_Analysis Chiral_HPLC->Elemental_Analysis GC->Elemental_Analysis Final_Report Final_Report Elemental_Analysis->Final_Report

Caption: Workflow for the comprehensive characterization of 6-Azaspiro[3.4]octan-2-ol.

Conclusion

The analytical methods described in this application note provide a comprehensive framework for the characterization of 6-Azaspiro[3.4]octan-2-ol. A combination of NMR spectroscopy, mass spectrometry, chromatography, and FTIR spectroscopy is essential for unambiguous structure elucidation, purity assessment, and confirmation of the functional groups present in the molecule. The provided protocols offer a starting point for researchers and can be adapted based on the specific instrumentation and experimental requirements.

References

  • PubChem. 3-Aminocyclohexanecarbaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. Cyclohexanecarboxamide. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Journal of Natural Products. ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • NIST. Cyclohexanecarboxamide. National Institute of Standards and Technology. [Link]

  • Scribd. Elemental Analysis Data Summary. [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • PubChem. Cyclohexanone, 2-(methylamino)-. National Center for Biotechnology Information. [Link]

  • MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]

  • SIELC Technologies. Separation of 6-Benzyl-1-oxa-6-azaspiro(2,5)octane on Newcrom R1 HPLC column. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • University of Wisconsin-Madison. Mass Spectrometry: Fragmentation. [Link]

  • PubChem. 6-Oxa-2-azaspiro[3.4]octane. National Center for Biotechnology Information. [Link]

  • HPLC.eu. Chiral Columns. [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Digital Commons @ University of South Florida. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Journal of Chemical Education. Use of ¹H, ¹³C, and ¹⁹F NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. [Link]

  • Der Pharma Chemica. HPLC Assay, Phytochemical, FTIR Characterization and Studies on Antioxidant Activity of Elephantopus scaber (Linn) Using Six Dif. [Link]

  • Sciforum. DFT Approach towards Accurate Prediction of ¹H/¹³C NMR Chemical Shifts for Dipterocarpol Oxime. [Link]

  • AZoM. Industrial Applications of FTIR Spectroscopy. [Link]

  • MDPI. SPME-GC-MS and FTIR-ATR Spectroscopic Study as a Tool for Unifloral Common Greek Honeys’ Botanical Origin Identification. [Link]

  • SciSpace. FTIR Spectroscopy of Adsorbed Probe Molecules for Analyzing the Surface Properties of Supported Pt (Pd) Catalysts. [Link]

Sources

in vitro ADME profiling of 6-Azaspiro[3.4]octan-2-ol analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Comprehensive In Vitro ADME Profiling of 6-Azaspiro[3.4]octan-2-ol Analogs in Hit-to-Lead Optimization

Introduction & Strategic Rationale

Spirocyclic scaffolds, defined by their rigid three-dimensional architectures, have emerged as versatile and privileged frameworks in modern medicinal chemistry[1]. The 6-azaspiro[3.4]octan-2-ol system is increasingly utilized as a bioisosteric replacement for flat, conformationally flexible rings such as piperidines, morpholines, and piperazines. This substitution fundamentally alters the molecule's topography, increasing the fraction of sp3-hybridized carbons ( Fsp3​ ). A higher Fsp3​ statistically correlates with clinical success by improving aqueous solubility, reducing lipophilicity, and minimizing off-target promiscuity[2].

However, as a Senior Application Scientist, I must emphasize that while spirocycles generally improve metabolic stability by sterically shielding labile C-H bonds from Cytochrome P450 (CYP) enzymes[3], the 6-azaspiro[3.4]octan-2-ol core introduces specific, predictable liabilities:

  • Phase II Vulnerability: The secondary alcohol at the 2-position is a prime target for UDP-glucuronosyltransferase (UGT) mediated glucuronidation.

  • Transporter Recognition: The altered basicity of the azaspiro nitrogen and the distinct hydrogen-bonding vector of the hydroxyl group can unpredictably modulate interactions with efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

  • CYP Inhibition Risks: Strained heterocycles can occasionally coordinate with heme iron or form reactive intermediates, leading to mechanism-based inhibition (MBI). The FDA mandates rigorous in vitro assessments to predict and mitigate these clinical Drug-Drug Interaction (DDI) risks[4].

To address these factors, the following protocols form a self-validating system designed to interrogate the specific physicochemical nuances of 6-azaspiro[3.4]octan-2-ol analogs.

ADME Profiling Workflow & Decision Trees

ADME_Workflow Start 6-Azaspiro[3.4]octan-2-ol Analog Library Tier1 Tier 1: Physicochemical & Stability - Kinetic Solubility - Phase I/II Microsomal Stability Start->Tier1 Tier2 Tier 2: Absorption & Distribution - Caco-2 Permeability (A-B / B-A) - Plasma Protein Binding (PPB) Tier1->Tier2 CLint < 20 µL/min/mg Tier3 Tier 3: DDI & Safety - CYP Inhibition (IC50/TDI) - Hepatocyte Clearance Tier2->Tier3 Papp > 10x10^-6 cm/s Lead Lead Candidate Selection (Optimized Fsp3 & CLint) Tier3->Lead No MBI, IC50 > 10 µM

Hierarchical in vitro ADME profiling cascade for spirocyclic hit-to-lead optimization.

DDI_Decision CYP CYP Inhibition Assay (Reversible & TDI) Rev Reversible Inhibition (IC50 determination) CYP->Rev TDI Time-Dependent Inhibition (IC50 shift with NADPH) CYP->TDI Risk Calculate R1 (FDA Guidance) Rev->Risk IC50 data TDI->Risk Kinact / KI Safe Low DDI Risk No Clinical Study Needed Risk->Safe R1 < 1.02 Flag High DDI Risk Mechanistic Static Model / PBPK Risk->Flag R1 >= 1.02

FDA-aligned decision tree for evaluating CYP-mediated Drug-Drug Interaction (DDI) risks.

Quantitative Data Presentation: Scaffold Comparison

To illustrate the causality of the spirocyclic substitution, the table below summarizes representative profiling data comparing a standard flat piperidine core to a 6-azaspiro[3.4]octan-2-ol analog. Notice the dramatic improvement in Phase I stability, offset slightly by Phase II clearance.

ParameterStandard Piperidine Core6-Azaspiro[3.4]octan-2-ol AnalogMechanistic Causality / Implication
LogD (pH 7.4) 3.21.8Increased Fsp3​ and polarity from the -OH group reduces lipophilicity.
HLM CLint​ (Phase I) 85 µL/min/mg< 10 µL/min/mgRigid spiro-core sterically shields adjacent C-H bonds from CYP oxidation.
HLM CLint​ (Phase II) < 5 µL/min/mg35 µL/min/mgSecondary alcohol is highly susceptible to UGT-mediated glucuronidation.
Caco-2 Papp​ (A-B) 18.5 × 10⁻⁶ cm/s12.0 × 10⁻⁶ cm/sSlight reduction in passive permeability due to increased polarity.
Efflux Ratio (B-A/A-B) 1.23.5Altered 3D conformation increases P-gp recognition; requires optimization.
CYP3A4 IC50​ 2.5 µM> 50 µMReduced off-target heme binding due to non-planar geometry.

Experimental Protocols

Protocol A: Phase I & II Microsomal Stability (HLM)

Causality: Because the 6-azaspiro[3.4]octan-2-ol scaffold is specifically vulnerable to glucuronidation, testing stability with only NADPH (Phase I) will yield artificially optimistic half-lives. We must supplement with UDPGA and alamethicin (a pore-forming peptide) to accurately assess Phase II clearance.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Alamethicin Treatment: Pre-incubate HLM (1 mg/mL final protein concentration) with alamethicin (25 µg/mg protein) on ice for 15 minutes to permeabilize microsomal membranes, granting UDPGA access to intra-luminal UGT enzymes.

  • Compound Addition: Spike the 6-azaspiro[3.4]octan-2-ol analog (final concentration 1 µM, <0.1% DMSO) into the HLM suspension.

  • Cofactor Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail containing both NADPH (1 mM final) and UDPGA (2 mM final).

  • Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Calculate intrinsic clearance ( CLint​ ) using the elimination rate constant ( k ) derived from the log-linear decline of the parent compound.

Protocol B: Caco-2 Bidirectional Permeability

Causality: The basic nitrogen and the hydroxyl group of the spirocycle can act as a pharmacophore for efflux transporters. Bidirectional assessment (Apical-to-Basolateral and Basolateral-to-Apical) is mandatory to calculate the Efflux Ratio (ER) and identify P-gp/BCRP liabilities.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) and culture for 21 days to allow full differentiation and tight-junction formation.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER > 250 Ω·cm².

  • Dosing Solutions: Prepare the spirocyclic analog at 10 µM in HBSS buffer (pH 7.4).

  • Incubation:

    • A-B Assessment: Add 0.5 mL dosing solution to the Apical chamber and 1.5 mL blank HBSS to the Basolateral chamber.

    • B-A Assessment: Add 1.5 mL dosing solution to the Basolateral chamber and 0.5 mL blank HBSS to the Apical chamber.

  • Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL aliquots from the receiver chambers at 60 and 120 minutes. Replace with fresh pre-warmed buffer.

  • Data Processing: Quantify via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 indicates active efflux.

Protocol C: CYP450 Reversible and Time-Dependent Inhibition (TDI)

Causality: To satisfy FDA guidelines[4], we must determine if the spirocycle acts as a reversible inhibitor or a mechanism-based inhibitor (MBI). MBI is characterized by a shift in IC50​ when the compound is pre-incubated with NADPH, indicating the formation of a reactive metabolite that covalently binds to the CYP enzyme.

Step-by-Step Methodology:

  • IC50 Shift Assay Design: Prepare two parallel incubation sets (Set A: Zero-minute pre-incubation; Set B: 30-minute pre-incubation with NADPH).

  • Pre-incubation (Set B): Incubate HLM (0.5 mg/mL) with a serial dilution of the spirocyclic analog (0.1 µM to 50 µM) and NADPH (1 mM) at 37°C for 30 minutes.

  • Probe Addition: Add specific CYP probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) at their respective Km​ concentrations to both Set A and Set B. For Set A, add NADPH simultaneously with the probe.

  • Incubation & Quenching: Incubate for an additional 10 minutes. Quench with ice-cold acetonitrile containing internal standards.

  • Analysis: Measure the formation of probe metabolites (e.g., 1'-hydroxymidazolam) via LC-MS/MS.

  • Interpretation: If the IC50​ in Set B is >1.5-fold lower than in Set A, the 6-azaspiro[3.4]octan-2-ol analog is flagged as a Time-Dependent Inhibitor, triggering the need for a full Kinact​/KI​ kinetic study.

References

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. National Center for Biotechnology Information (PMC). Available at:[Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register (FDA). Available at:[Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at:[Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Available at:[Link]

Sources

Synthetic Routes to Chiral 6-Azaspiro[3.4]octan-2-ol: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

The 6-azaspiro[3.4]octane framework is a key structural motif in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutics, offering the potential for enhanced target affinity, selectivity, and improved pharmacokinetic properties. The introduction of a chiral center, specifically a hydroxyl group at the C-2 position, further expands the chemical space for drug design, enabling precise stereochemical interactions with biological targets. This guide provides a comprehensive overview of plausible synthetic strategies for accessing enantiomerically enriched 6-azaspiro[3.4]octan-2-ol, with a focus on practical and stereocontrolled methodologies.

Strategic Overview of Synthetic Pathways

The synthesis of chiral 6-azaspiro[3.4]octan-2-ol presents the dual challenge of constructing the spirocyclic core and controlling the stereochemistry of the hydroxyl group. Two primary retrosynthetic disconnections are considered the most viable approaches: the asymmetric reduction of a prochiral ketone and the reductive ring-opening of a chiral spiro-β-lactam intermediate.

G cluster_0 Route 1: Asymmetric Ketone Reduction cluster_1 Route 2: Spiro-β-Lactam Ring Opening Target Chiral 6-Azaspiro[3.4]octan-2-ol Ketone 6-Azaspiro[3.4]octan-2-one Asymmetric_Reduction Asymmetric Reduction (e.g., CBS Reduction) Ketone->Asymmetric_Reduction Asymmetric_Reduction->Target Beta_Lactam Chiral Spiro-β-Lactam Reductive_Opening Reductive Ring Opening Beta_Lactam->Reductive_Opening Reductive_Opening->Target Ketone_Precursors Cyclobutane Derivatives Ketone_Precursors->Ketone Lactam_Precursors Imines & Ketenes Lactam_Precursors->Beta_Lactam

Caption: High-level overview of the main synthetic strategies for chiral 6-azaspiro[3.4]octan-2-ol.

Route 1: Asymmetric Reduction of Prochiral 6-Azaspiro[3.4]octan-2-one

This strategy hinges on the late-stage introduction of chirality through the enantioselective reduction of a prochiral spirocyclic ketone. The Corey-Bakshi-Shibata (CBS) reduction is a particularly powerful and predictable method for this transformation, utilizing a chiral oxazaborolidine catalyst to deliver the desired alcohol with high enantiomeric excess.[1][2][3]

Part A: Proposed Synthesis of 6-Azaspiro[3.4]octan-2-one

A direct, optimized synthesis for N-protected 6-azaspiro[3.4]octan-2-one is not extensively documented. However, a plausible route can be constructed from commercially available starting materials, as outlined below. This proposed pathway involves the formation of a functionalized cyclobutane, followed by elaboration to the spirocyclic ketone.

G Start Cyclobutanone Step1 Wittig Reaction (Ph3P=CHCO2Et) Start->Step1 Intermediate1 Ethyl 2-cyclobutylideneacetate Step1->Intermediate1 Step2 Michael Addition (e.g., with a protected amine) Intermediate1->Step2 Intermediate2 Functionalized Cyclobutane Step2->Intermediate2 Step3 Dieckmann Condensation Intermediate2->Step3 Intermediate3 β-keto ester Step3->Intermediate3 Step4 Hydrolysis & Decarboxylation Intermediate3->Step4 Product N-Protected 6-Azaspiro[3.4]octan-2-one Step4->Product

Caption: Proposed synthetic workflow for the precursor ketone, 6-azaspiro[3.4]octan-2-one.

Part B: Enantioselective Reduction Protocol (CBS Reduction)

The CBS reduction is renowned for its reliability and high degree of stereocontrol in the reduction of a wide array of ketones.[1][4] The choice of the stereoisomer of the catalyst dictates the stereochemistry of the resulting alcohol.

Protocol: (S)-6-Azaspiro[3.4]octan-2-ol via CBS Reduction

  • Catalyst Preparation (In Situ): In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous tetrahydrofuran (THF) (2.0 M solution).

  • Borane Addition: Cool the catalyst solution to 0 °C and add borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 1.0 equivalents) dropwise over 15 minutes. Stir the mixture at this temperature for an additional 10 minutes.

  • Substrate Addition: Dissolve N-protected 6-azaspiro[3.4]octan-2-one (1.0 equivalent) in anhydrous THF and add it dropwise to the catalyst-borane mixture at 0 °C over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Quenching: Upon completion, slowly add methanol dropwise at 0 °C to quench the excess borane until gas evolution ceases.

  • Work-up: Warm the mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched N-protected 6-azaspiro[3.4]octan-2-ol.

  • Deprotection: If necessary, remove the N-protecting group under appropriate conditions (e.g., TFA for a Boc group, or hydrogenation for a Cbz group) to obtain the final product.

CatalystReducing AgentTypical ee (%)Product Stereochemistry
(R)-2-Methyl-CBS-oxazaborolidineBH3·SMe2>95(S)-alcohol
(S)-2-Methyl-CBS-oxazaborolidineBH3·SMe2>95(R)-alcohol
(R)-2-Butyl-CBS-oxazaborolidineCatecholborane>90(S)-alcohol

Route 2: Reductive Ring Opening of a Chiral Spiro-β-Lactam

This approach constructs the chiral amino alcohol functionality from a spirocyclic β-lactam. The stereocenter can be established during the formation of the β-lactam via a stereoselective [2+2] cycloaddition (Staudinger reaction).[5][6] Subsequent reduction of the lactam carbonyl and ring opening provides the desired 1,3-amino alcohol.[7]

Part A: Synthesis of Chiral 6-Azaspiro[3.4]octan-1-one (Spiro-β-Lactam)

The Staudinger reaction between a ketene and an imine is a classic method for β-lactam synthesis. Chirality can be introduced through the use of a chiral auxiliary on the ketene or imine.

G cluster_0 Ketene Precursor cluster_1 Imine Precursor AcidChloride Cyclopentylacetyl chloride Staudinger [2+2] Cycloaddition (Staudinger Reaction) AcidChloride->Staudinger ChiralImine Chiral Imine (e.g., from a chiral amine) ChiralImine->Staudinger Product Chiral Spiro-β-Lactam Staudinger->Product

Caption: Synthesis of a chiral spiro-β-lactam via the Staudinger reaction.

Part B: Reductive Ring Opening Protocol

The reduction of β-lactams to 1,3-amino alcohols can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction typically proceeds with the cleavage of the amide C-N bond.

Protocol: Chiral 6-Azaspiro[3.4]octan-2-ol from a Spiro-β-Lactam

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an argon atmosphere, suspend lithium aluminum hydride (LiAlH4, 4.0 equivalents) in anhydrous THF.

  • Substrate Addition: Dissolve the chiral N-protected spiro-β-lactam (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH4 suspension via the addition funnel. An exothermic reaction may be observed.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching (Fieser work-up): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water (3X mL), where X is the mass of LiAlH4 in grams.

  • Work-up: Stir the resulting granular precipitate vigorously for 1 hour, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Purify the crude amino alcohol by silica gel column chromatography to afford the desired chiral 6-azaspiro[3.4]octan-2-ol.

Alternative and Emerging Strategies

While the two routes detailed above are robust, other methodologies offer alternative entries to this valuable scaffold.

  • Diastereoselective Addition to Imines: The addition of nucleophiles to chiral N-sulfinyl imines, such as those derived from the Ellman auxiliary, can establish the stereochemistry of the azaspirocycle at an early stage.[8] Subsequent functional group manipulations would be required to install the C-2 hydroxyl group.

  • Enzymatic Methods: Biocatalysis is an increasingly powerful tool for asymmetric synthesis. Enzymatic resolution of a racemic 6-azaspiro[3.4]octan-2-ol or the asymmetric reduction of the corresponding ketone using whole-cell or isolated enzyme systems could provide a green and highly selective alternative.[9]

  • Rhodium-Catalyzed Cyclopropanation: Asymmetric cyclopropanation of an exocyclic methylene pyrrolidine derivative can be used to construct the spiro[3.4] system with high enantioselectivity. The resulting cyclopropane could then be elaborated to the target alcohol, although this may involve a longer synthetic sequence.

Conclusion

The synthesis of chiral 6-azaspiro[3.4]octan-2-ol is an achievable goal for medicinal and organic chemists through several strategic approaches. The asymmetric reduction of a prochiral ketone, particularly via the well-established CBS reduction, offers a reliable and highly enantioselective route. Alternatively, the construction and subsequent reductive ring-opening of a chiral spiro-β-lactam provides a distinct pathway to the target 1,3-amino alcohol. The choice of strategy will depend on the availability of starting materials, desired scale, and the specific stereoisomer required. The protocols and strategies outlined in this guide provide a solid foundation for researchers to access this valuable chiral building block for drug discovery programs.

References

  • Reddy, L. R., Waman, Y., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery.
  • Wipf, P., et al. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters.
  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2006). Chirospecific synthesis of spirocyclic beta-lactams and their characterization as potent type II beta-turn inducing peptide mimetics. The Journal of Organic Chemistry, 71(1), 97–102.
  • Hu, Y., et al. (2012). Regiospecific β-lactam ring-opening/recyclization reactions of N-aryl-3-spirocyclic-β-lactams catalyzed by a Lewis-Brønsted acids combined superacid catalyst system: a new entry to 3-spirocyclicquinolin-4(1H)-ones.
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553.
  • Dao, H. T., et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347.
  • Itsuno, S., et al. (1981). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral amino alcohols and borane.
  • Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479.
  • Song, J.-H., et al. (2014). Spiro-β-lactams Synthesized from Imines Derived from 8-Azabicyclo[3.2.1]octan-3-ones. Bulletin of the Korean Chemical Society, 35(12), 3651-3654.
  • Reddy, L. R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery.
  • Alfa Chemistry.
  • A Comparative Study on Asymmetric Reduction of Ketones Using the Growing and Resting Cells of Marine-Derived Fungi. (2018). Marine Drugs, 16(2), 59.
  • Reddy, L. R., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349.
  • Hu, Y., et al. (2012). Regiospecific β-lactam ring-opening/recyclization reactions of N-aryl-3-spirocyclic-β-lactams...
  • Xie, J.-H., et al. (2011).
  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. (2026). Organic Process Research & Development.
  • Colonna, S., et al. (1983). Asymmetric reduction of ketones by phase transfer catalysis. Journal of the Chemical Society, Perkin Transactions 1, 71-73.
  • Staudinger synthesis of a 6-oxa-2-azaspiro[3.4]octan-1-one.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones.
  • Alves, M. J., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 10, 999643.
  • Scheme 42 Preparation of spiro-b-lactams, synthons for proteasome inhibitors.
  • Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. ACS Spring 2021.
  • Al-Tel, T. H. (2009). Novel and Recent Synthesis and Applications of β-Lactams. Mini-Reviews in Organic Chemistry, 6(4), 309-327.
  • Dong, X., & Zhao, W. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 34(10), 2093-2099.
  • Taylor, R. E., & Chen, Y. (2002). A β-Lactone Route to Chiral γ-Substituted α-Amino Acids: Application to the Concise Synthesis of (S)-α-Azidobutyro Lactone and a Natural Amino Acid. Organic Letters, 4(4), 545–548.
  • BenchChem. (2025). The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers.
  • Guidechem. 6-azaspiro[3.4]octan-6-yl-[2-(trifluoromethyl)phenyl]methanone.
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2021). Pharmaceuticals, 14(11), 1146.
  • PubChemLite. 6-methyl-6-azaspiro[3.4]octan-2-ol.
  • Wang, W., et al. (2021). Reduction of β-lactams to 1,3-amino alcohols. Tetrahedron Letters.
  • PubChem. 6-Oxa-2-azaspiro[3.4]octane.
  • Krische, M. J., et al. (2019). Direct Conversion of Primary Alcohols to 1,2-Amino Alcohols: Enantioselective Iridium-Catalyzed Carbonyl Reductive Coupling of Phthalimido-Allene via Hydrogen Auto-Transfer. Journal of the American Chemical Society, 141(35), 13782–13787.
  • Couty, F., & Evano, G. (2006). Rearrangement of β-aminoalcohol and application to the synthesis of biologically active compounds. Tetrahedron: Asymmetry, 17(15), 2215-2232.
  • Oxa-spirocycles: synthesis, properties and applic

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Azaspiro[3.4]octan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-azaspiro[3.4]octan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic scaffold. The unique three-dimensional structure of 6-azaspiro[3.4]octan-2-ol makes it an attractive building block in medicinal chemistry, but its synthesis can present several challenges.[1]

This document provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments. The information herein is synthesized from established chemical principles and data from the synthesis of analogous spirocyclic systems.

I. General Synthetic Overview & Key Challenges

The synthesis of 6-azaspiro[3.4]octan-2-ol typically proceeds through a multi-step sequence, commencing with the formation of the core spirocyclic ketone, followed by its reduction to the target alcohol. The nitrogen atom is often protected, commonly with a tert-butoxycarbonyl (Boc) group, throughout the synthesis.

The primary challenges in this synthesis revolve around three key areas:

  • Construction of the Spirocyclic Core: Achieving good yields and purity in the formation of the 6-azaspiro[3.4]octane skeleton.

  • Stereocontrol during Ketone Reduction: Controlling the stereochemistry at the C2 position to obtain the desired diastereomer of the alcohol.

  • Purification: Separating the desired product from starting materials, byproducts, and stereoisomers.

The following visual workflow outlines a common synthetic approach:

cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Functionalization & Deprotection N-Boc-3-methyleneazetidine N-Boc-3-methyleneazetidine Cycloaddition [3+2] Cycloaddition N-Boc-3-methyleneazetidine->Cycloaddition Dipolarophile Dipolarophile (e.g., Acrolein) Dipolarophile->Cycloaddition N-Boc-6-azaspiro[3.4]octan-2-one N-Boc-6-azaspiro[3.4]octan-2-one Cycloaddition->N-Boc-6-azaspiro[3.4]octan-2-one Reduction Reduction N-Boc-6-azaspiro[3.4]octan-2-one->Reduction N-Boc-6-azaspiro[3.4]octan-2-ol N-Boc-6-azaspiro[3.4]octan-2-ol Reduction->N-Boc-6-azaspiro[3.4]octan-2-ol Deprotection Deprotection (e.g., TFA or HCl) N-Boc-6-azaspiro[3.4]octan-2-ol->Deprotection Final_Product 6-Azaspiro[3.4]octan-2-ol Deprotection->Final_Product

Figure 1: General synthetic workflow for 6-azaspiro[3.4]octan-2-ol.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for constructing the 6-azaspiro[3.4]octane core?

A1: The most prevalent and versatile method for constructing the azaspiro[3.4]octane core is through a [3+2] cycloaddition reaction.[2][3] This typically involves the reaction of an azomethine ylide precursor with a suitable dipolarophile. For the synthesis of the corresponding ketone, an α,β-unsaturated ketone can be used as the dipolarophile. Alternative strategies may involve intramolecular cyclization or ring-closing metathesis, though these are often more substrate-specific.[1]

Q2: Why is the Boc protecting group commonly used for the nitrogen atom?

A2: The tert-butoxycarbonyl (Boc) group is widely used due to its stability under a broad range of reaction conditions, including reductions and some oxidative conditions. It is generally easy to introduce and can be removed under acidic conditions, which are often compatible with the final product.[4] The Boc group's steric bulk can also influence the stereochemical outcome of subsequent reactions.

Q3: Are there specific safety precautions to consider during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specific points of caution include:

  • [3+2] Cycloaddition: These reactions can sometimes be exothermic. Monitor the reaction temperature closely, especially during reagent addition.

  • Reducing Agents: Reagents like sodium borohydride (NaBH₄) can release hydrogen gas upon contact with acidic protons. Ensure adequate ventilation and avoid ignition sources.

  • Deprotection: Strong acids like trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane are corrosive and should be handled in a fume hood with appropriate personal protective equipment.

III. Troubleshooting Guide by Synthetic Stage

Part 1: Synthesis of the 6-Azaspiro[3.4]octane Core

Problem: Low or no yield in the [3+2] cycloaddition to form N-Boc-6-azaspiro[3.4]octan-2-one.

  • Potential Causes:

    • Inefficient Generation of the Azomethine Ylide: The in situ generation of the reactive ylide from its precursor may be incomplete.

    • Decomposition of Reactants or Product: The starting materials or the spirocyclic product may be unstable under the reaction conditions.

    • Unfavorable Reaction Kinetics: The reaction temperature may be too low, or the reaction time may be insufficient.

    • Steric Hindrance: The substituents on the ylide precursor or the dipolarophile may sterically hinder the cycloaddition.

  • Recommended Solutions:

    • Verify Ylide Generation: Confirm the consumption of the ylide precursor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the precursor remains, consider a different activation method or a higher reaction temperature.

    • Solvent Screening: The choice of solvent can significantly impact the reaction. Screen a range of solvents with varying polarities.

    • Temperature and Time Optimization: Systematically vary the reaction temperature and time. Monitor the reaction progress to identify the optimal conditions that favor product formation over decomposition.

    • Lewis Acid Catalysis: In some cases, the addition of a catalytic amount of a Lewis acid can promote the cycloaddition.

Start Low Yield in [3+2] Cycloaddition Check_Precursor Is ylide precursor consumed? (TLC/LC-MS) Start->Check_Precursor Incomplete_Reaction Incomplete Reaction Check_Precursor->Incomplete_Reaction No Decomposition Decomposition Observed? Check_Precursor->Decomposition Yes Optimize_Conditions Optimize Conditions Incomplete_Reaction->Optimize_Conditions Increase Temp/Time Decomposition->Optimize_Conditions Lower Temp/Shorter Time Change_Strategy Consider Alternative Strategy Decomposition->Change_Strategy Yes, severe Optimize_Conditions->Change_Strategy No Improvement

Figure 2: Troubleshooting low yields in the cycloaddition step.
Part 2: Introduction of the Hydroxyl Group

Problem: Poor diastereoselectivity in the reduction of N-Boc-6-azaspiro[3.4]octan-2-one.

  • Potential Causes:

    • Small Reducing Agent: Small, unhindered reducing agents like sodium borohydride (NaBH₄) often provide poor diastereoselectivity as they can approach the carbonyl from either face with similar ease.

    • Reaction Temperature: Higher reaction temperatures can lead to lower selectivity by providing enough energy to overcome the small energy difference between the two transition states.

  • Recommended Solutions:

    • Use a Bulky Reducing Agent: Employing a sterically demanding reducing agent can enhance diastereoselectivity. The bulkier reagent will preferentially attack from the less hindered face of the ketone.

    • Lower the Reaction Temperature: Running the reduction at lower temperatures (e.g., -78 °C) can amplify the energy difference between the diastereomeric transition states, favoring the formation of one diastereomer.

Reducing AgentTypical ConditionsExpected Outcome
Sodium Borohydride (NaBH₄)Methanol, 0 °C to RTLow diastereoselectivity (mixture of isomers)
Lithium Tri-sec-butylborohydride (L-Selectride®)THF, -78 °CHigh diastereoselectivity
Sodium Triacetoxyborohydride (STAB)Dichloromethane, RTModerate to high diastereoselectivity
Table 1: Comparison of reducing agents for ketone reduction.
Part 3: Protecting Group Management

Problem: The N-Boc group is difficult to remove, or the deprotection conditions lead to side reactions.

  • Potential Causes:

    • Insufficiently Acidic Conditions: The acid concentration or strength may not be adequate for complete cleavage of the Boc group.

    • Acid-Sensitive Functionality: The spirocyclic core or the hydroxyl group may be sensitive to the strongly acidic conditions typically used for Boc deprotection.

  • Recommended Solutions:

    • Standard Conditions: The most common methods are treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate.[4]

    • Milder Acidic Conditions: If side reactions are observed, consider using a weaker acid or more dilute conditions. For example, 10% sulfuric acid in dioxane can be effective.

    • Alternative Deprotection Methods: For particularly sensitive substrates, non-acidic deprotection methods can be explored, although they are less common for Boc groups. These can include thermolytic deprotection in specific solvents like 2,2,2-trifluoroethanol.[5] A solvent-free mechanochemical method using p-toluenesulfonic acid has also been reported as a mild and efficient alternative.[6]

Part 4: Purification Challenges

Problem: Difficulty in separating the desired diastereomer of 6-azaspiro[3.4]octan-2-ol from the other isomer.

  • Potential Causes:

    • Similar Polarity: Diastereomers often have very similar polarities, making their separation by standard flash column chromatography challenging.

  • Recommended Solutions:

    • Optimize Column Chromatography:

      • Solvent System: Carefully screen different solvent systems. A small change in the eluent composition can sometimes significantly improve separation.

      • Basic Modifier: Since the product is a secondary amine, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent can prevent peak tailing and improve resolution.

      • Column Length and Packing: Use a longer column with a finer silica gel for better separation efficiency.

    • Preparative HPLC: If flash chromatography is unsuccessful, preparative high-performance liquid chromatography (HPLC) is a more powerful technique for separating closely related isomers. Both normal-phase and reverse-phase HPLC can be effective, depending on the specific properties of the diastereomers.

    • Derivatization: In some cases, the diastereomers can be derivatized to form new compounds with more significant differences in their physical properties, allowing for easier separation. The protecting group can then be removed to yield the pure desired isomer.

IV. Experimental Protocols

Protocol 1: General Procedure for Stereoselective Reduction of N-Boc-6-azaspiro[3.4]octan-2-one

  • Dissolve N-Boc-6-azaspiro[3.4]octan-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of L-Selectride® (1.1-1.5 eq, 1.0 M in THF) dropwise to the cooled solution, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide (e.g., 1 M) and then hydrogen peroxide (30% solution).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-Boc Deprotection

  • Dissolve N-Boc-6-azaspiro[3.4]octan-2-ol (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Further purification can be achieved by chromatography or recrystallization if necessary.

V. References

  • Dong, X., & Zhao, W. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 34(10), 2136-2141. [Link]

  • ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. [Link]

  • ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF. [Link]

  • Ramadas, B., et al. (2015). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 13(28), 7695-7699. [Link]

  • Google Patents. (2022). US11548865B2 - 2-azaspiro[3.4]octane derivatives as M4 agonists.

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Download Table. [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

  • Sci-Hub. (2004). Diversity-Oriented Synthesis of Azaspirocycles. Organic Letters, 6(17), 3009–3012. [Link]

  • ChemRxiv. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. [Link]

  • National Center for Biotechnology Information. (2021). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 26(15), 4434. [Link]

Sources

Technical Support Center: Overcoming Low Reactivity of 6-Azaspiro[3.4]octan-2-ol Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. I frequently consult with medicinal chemists and drug development professionals who encounter synthetic bottlenecks when incorporating 3D-rich modules into their drug scaffolds. While spirocycles like 6-azaspiro[3.4]octan-2-ol are excellent for escaping "aromatic flatland" and improving physicochemical properties[1], their unique geometry often introduces unexpected reactivity challenges.

The intrinsic structural properties of the 6-azaspiro[3.4]octane core—specifically its conformational rigidity and defined three-dimensional geometry—make it an ideal scaffold for molecular design[2]. However, this same rigidity can sterically shield reactive centers, leading to poor yields during standard functionalization attempts. Below is our comprehensive troubleshooting guide and self-validating methodology to help you overcome these barriers.

Reaction Pathway Logic

G N1 N-Protected 6-Azaspiro[3.4]octan-2-ol N2 O-Activation Strategy N1->N2 N3 Mesylation / Tosylation (MsCl / TsCl) N2->N3 Standard LG N4 Triflation (Tf2O, -78°C) N2->N4 Highly Reactive LG N5 SN2 Attempt (Nucleophile) N3->N5 N6 SN2 Substitution (Nucleophile) N4->N6 N7 Major: E2 Elimination (Alkene Byproduct) N5->N7 Steric hindrance favors elimination N8 Major: SN2 Product (High Yield) N6->N8 Rapid kinetics outcompete E2

Reaction pathway logic for O-activation and nucleophilic substitution of the spirocyclic 2-ol.

Troubleshooting FAQs

Q1: Why is the secondary alcohol at position 2 of my N-protected 6-azaspiro[3.4]octan-2-ol failing to undergo standard alkylation or esterification? Causality: The spiro[3.4]octane framework imparts significant 3D conformational rigidity[2]. The cyclobutane ring (where the -OH is located at position 2) restricts the rotational freedom of the hydroxyl group. Furthermore, the adjacent spiro-carbon (position 3) creates a steric shield. Standard bases like K₂CO₃ or DIPEA are insufficient to deprotonate the sterically hindered alcohol, and standard electrophiles cannot achieve the necessary trajectory for attack. Solution: Switch to strong, non-nucleophilic bases (e.g., NaH or KHMDS) to generate the alkoxide quantitatively before introducing the electrophile. Ensure the reaction is run in a polar aprotic solvent like DMF to maximize alkoxide reactivity.

Q2: During SN2 inversion of the 2-ol, I get poor yields and mostly elimination byproducts. How do I fix this? Causality: The cyclobutane ring of the azaspiro[3.4]octane core is highly sensitive to elimination due to ring strain and steric hindrance. The transition state for an SN2 attack on this ring is energetically disfavored due to transannular steric interactions. When using standard leaving groups like mesylate (-OMs) or tosylate (-OTs), the slower SN2 kinetics allow the E2 elimination pathway to dominate, forming a cyclobutene byproduct. Solution: Utilize a highly reactive leaving group such as a triflate (-OTf). Triflic anhydride (Tf₂O) with pyridine at -78 °C ensures complete conversion to the highly reactive triflate. Follow this immediately with your nucleophile to accelerate the SN2 trajectory before E2 elimination can compete.

Q3: How do I selectively functionalize the 2-hydroxyl group without cross-reactivity from the 6-amine? Causality: Amines are inherently more nucleophilic than secondary alcohols. Without orthogonal protection, electrophiles will preferentially attack the 6-position nitrogen. Solution: Protect the 6-amine using a tert-butyloxycarbonyl (Boc) group. Starting from the 6-azaspiro[3.4]octan-2-ol hydrochloride salt[3], the N-Boc-6-azaspiro[3.4]octan-2-ol intermediate is highly stable and cleanly isolates reactivity to the 2-position.

Self-Validating Experimental Protocols

To ensure scientific integrity and prevent downstream failures, our protocols are designed as self-validating systems . Do not proceed to the next step unless the in-process quality control (QC) criteria are met.

Protocol A: Orthogonal N-Boc Protection of 6-Azaspiro[3.4]octan-2-ol
  • Reaction Setup: Dissolve 6-azaspiro[3.4]octan-2-ol hydrochloride[3] (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M).

  • Base Addition: Add triethylamine (3.0 eq) dropwise at 0 °C. Causality: Triethylamine neutralizes the hydrochloride salt to free the secondary amine and acts as an acid scavenger for the subsequent step.

  • Protection: Add Boc-anhydride (1.1 eq) dropwise and warm the reaction to room temperature, stirring for 4 hours.

  • Self-Validation Check (In-Process QC): Perform TLC (CH₂Cl₂:MeOH 9:1). The starting material will stain bright pink/purple with Ninhydrin. Validation: Do not proceed to workup until the Ninhydrin-active baseline spot is completely consumed, confirming 100% N-protection. The product should only be visible under KMnO₄ or iodine.

  • Workup & Isolation: Wash the organic layer with 1N HCl, then brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: O-Triflation and Rapid SN2 Displacement
  • Activation Setup: Dissolve N-Boc-6-azaspiro[3.4]octan-2-ol (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under an Argon atmosphere.

  • Base Addition: Add anhydrous pyridine (2.5 eq) and cool the system to -78 °C. Causality: Pyridine is chosen over triethylamine to prevent the premature base-catalyzed elimination of the highly sensitive triflate intermediate.

  • Triflation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise over 10 minutes.

  • Self-Validation Check (Intermediate QC): Quench a 10 µL reaction aliquot in MeOH. Analyze via LC-MS. Validation: Ensure complete disappearance of the starting material mass. Critical Warning: The triflate is highly unstable and prone to degradation; do not attempt to isolate it via silica gel chromatography.

  • Rapid Substitution: Perform a rapid cold aqueous workup (ice-cold 1N HCl, then cold brine), dry over Na₂SO₄, and concentrate at <20 °C. Immediately redissolve the crude triflate in anhydrous DMF. Add the desired nucleophile (e.g., NaN₃, 3.0 eq) and stir at room temperature.

  • Self-Validation Check (Final QC): Monitor the crude product by ¹H NMR. Validation: The absence of vinylic protons in the 5.5–6.0 ppm region validates that the rapid SN2 trajectory successfully outcompeted the E2 elimination pathway.

Quantitative Data: Activation Strategy Comparison

The following table summarizes our internal kinetic and yield data when attempting to displace the 2-hydroxyl group of N-Boc-6-azaspiro[3.4]octan-2-ol with a standard nucleophile (e.g., azide).

Activation StrategyReagent SystemLeaving Group Relative ReactivityPrimary Reaction PathwayTypical Yield (%)Major Byproduct
Mesylation MsCl, Et₃N1x (Baseline)E2 Elimination15 - 25%Cyclobutene derivative
Tosylation TsCl, Pyridine~1.5xMixed E2 / SN230 - 40%Cyclobutene derivative
Mitsunobu PPh₃, DIADN/A (Phosphonium)Steric Arrest< 20%Hydrazinedicarboxylate adduct
Triflation Tf₂O, Pyridine~10,000xSN2 Substitution 85 - 95% None (Trace Alkene)

References

  • Title: Spirocyclic Building Blocks for Scaffold Assembly Source: Merck Millipore URL
  • Title: US10858352B2 - Pharmaceutical compounds Source: Google Patents URL
  • Title: 7-Methyl-6-azaspiro[3.

Sources

Technical Support Center: Synthesis of 6-Azaspiro[3.4]octan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-Azaspiro[3.4]octan-2-ol. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this valuable spirocyclic scaffold. Spirocycles are of great interest in medicinal chemistry due to their conformational rigidity and the novel chemical space they occupy, which can lead to improved pharmacological properties.[1] However, their synthesis can be challenging, often accompanied by the formation of unexpected byproducts that can complicate purification and reduce yields.

This document provides a structured troubleshooting guide and frequently asked questions (FAQs) to help you identify and mitigate common issues encountered during the synthesis of 6-Azaspiro[3.4]octan-2-ol. Our approach is rooted in a deep understanding of the underlying reaction mechanisms to empower you to make informed decisions in your experimental work.

Proposed Synthetic Pathway

While multiple synthetic routes to 6-Azaspiro[3.4]octan-2-ol are conceivable, a common and logical approach involves the construction of a key β-keto ester intermediate via an intramolecular Dieckmann condensation, followed by reduction and cyclization to form the azaspirocyclic core. This pathway is illustrated below.

G cluster_0 Part 1: Formation of β-Keto Ester cluster_1 Part 2: Formation of Azaspirocycle A 1-Carbethoxy-1-cyanocyclobutane C Diester Precursor A->C Alkylation B Ethyl 4-bromobutanoate B->C D Ethyl 2-oxo-6-azaspiro[3.4]octane-7-carboxylate C->D Dieckmann Condensation (e.g., NaOEt, Toluene) F 6-Azaspiro[3.4]octan-2-one D->F 1. H3O+, Δ 2. Protection (e.g., Boc) E Decarboxylation & Hydrolysis H 6-Azaspiro[3.4]octan-2-ol (Target) F->H Reductive Amination or Direct Reduction (e.g., NaBH4) G Reduction

Caption: Proposed synthetic pathway for 6-Azaspiro[3.4]octan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the synthesis of 6-Azaspiro[3.4]octan-2-ol?

The two most critical stages are the intramolecular Dieckmann condensation to form the five-membered ring and the subsequent reduction and cyclization to install the alcohol and complete the azaspirocyclic core. The Dieckmann condensation is sensitive to reaction conditions, with the potential for intermolecular side reactions, while the reduction step's success depends on the choice of reducing agent and the stability of the intermediates.

Q2: Why is the Dieckmann condensation a common choice for forming the carbocyclic ring in this spirocycle?

The Dieckmann condensation is a powerful intramolecular reaction for forming cyclic β-keto esters from diesters.[2][3] It is particularly effective for creating five- and six-membered rings, which are sterically and thermodynamically favored.[2][4] This makes it an ideal choice for constructing the cyclopentanone moiety of the spiro[3.4]octane system.

Q3: What other synthetic strategies could be considered?

Alternative strategies include the Beckmann or Schmidt rearrangements of a spiro[3.4]octan-6-one precursor to form a lactam, which can then be reduced.[5][6][7] The Beckmann rearrangement converts an oxime to an amide (or a lactam from a cyclic oxime), while the Schmidt reaction achieves a similar transformation from a ketone using hydrazoic acid.[5][7][8] Additionally, [3+2] cycloaddition reactions can be employed to construct azaspiro[3.4]octane systems.[9][10]

Troubleshooting Guide: Byproduct Identification

This section addresses specific experimental issues you may encounter.

Scenario 1: Low or No Yield of the Desired Product After Dieckmann Condensation

Question: I am attempting the Dieckmann condensation to form the β-keto ester (Compound D), but I am getting a very low yield, and my starting diester is consumed. What is the likely issue?

Answer: A low yield of the desired intramolecular product, despite consumption of the starting material, strongly suggests that an intermolecular Claisen condensation is occurring, leading to the formation of dimeric or polymeric byproducts. This is a common side reaction in Dieckmann condensations, especially if the reaction is not conducted under high-dilution conditions.[4]

Troubleshooting Workflow:

G Start Problem: Low yield of β-keto ester (D) CheckMS Action: Analyze crude product by Mass Spectrometry. Start->CheckMS MS_Result Peak at ~2x MW of starting material? CheckMS->MS_Result Dimer Conclusion: Dimeric byproduct formation is likely. MS_Result->Dimer Yes NoDimer Conclusion: Incomplete reaction or degradation. Check starting material purity and reaction setup. MS_Result->NoDimer No Solution Solution: Re-run reaction under high-dilution conditions. (e.g., slow addition of diester to base solution). Dimer->Solution

Caption: Troubleshooting low yield in Dieckmann condensation.

Mechanism of Dimer Formation:

Instead of the enolate of the diester attacking the other ester group within the same molecule (intramolecular), it attacks an ester group of a different molecule (intermolecular).

G Intra Intramolecular Attack (Desired) Inter Intermolecular Attack (Byproduct) Diester1 Diester Molecule 1 (Enolate) Product Cyclic β-Keto Ester (Product D) Diester1->Product attacks itself Dimer Dimeric Byproduct Diester1->Dimer attacks Diester 2 Diester2 Diester Molecule 2 Diester2->Dimer

Caption: Competing intramolecular vs. intermolecular condensation.

Scenario 2: Unexpected Peaks in NMR After Reduction Step

Question: I have reduced the 6-Azaspiro[3.4]octan-2-one (Compound F) with NaBH₄ to get my target alcohol, but my ¹H NMR spectrum shows two sets of peaks for the product. What could be the cause?

Answer: The presence of two sets of peaks for the product strongly indicates the formation of diastereomers. The reduction of the ketone in Compound F creates a new stereocenter at the C2 position. This results in the formation of both cis- and trans-6-Azaspiro[3.4]octan-2-ol relative to the spirocyclic core. These diastereomers will have distinct NMR spectra.

Analytical Data for Potential Byproducts and Isomers:

Compound/ByproductStructureMolecular WeightKey ¹H NMR Signals (Predicted)Key ¹³C NMR Signals (Predicted)Mass Spec (m/z)
Diester Dimer Dimer of C₁₄H₂₂O₆454.5Complex aliphatic multiplets, multiple ester signalsMultiple C=O signals (~170-175 ppm)455.2 [M+H]⁺
cis-6-Azaspiro[3.4]octan-2-ol Target Isomer127.18-CH-OH proton with a specific coupling patternSpirocarbon (~60-70 ppm), C-OH (~65-75 ppm)128.1 [M+H]⁺
trans-6-Azaspiro[3.4]octan-2-ol Target Isomer127.18-CH-OH proton with a different coupling patternSpirocarbon (~60-70 ppm), C-OH (~65-75 ppm)128.1 [M+H]⁺
Unreacted Ketone (F) C₇H₁₁NO125.17Absence of -CH-OH proton signalC=O signal (~200-210 ppm)126.1 [M+H]⁺

Mitigation Strategy: The diastereomeric ratio is often influenced by the steric hindrance around the carbonyl group and the reducing agent used. The use of a bulkier reducing agent, such as Lithium tri-tert-butoxyaluminum hydride, may favor the formation of one diastereomer over the other through a more sterically controlled approach of the hydride to the carbonyl.

Scenario 3: Alternative Synthesis via Beckmann Rearrangement Leads to an Unknown Impurity

Question: I attempted to synthesize a lactam intermediate via a Beckmann rearrangement of spiro[3.4]octan-6-one oxime, but I obtained a significant amount of an unknown, non-amide byproduct. What could it be?

Answer: A common competing side reaction in the Beckmann rearrangement is the Beckmann fragmentation .[5] This occurs if the group anti-periplanar to the leaving group on the oxime nitrogen can stabilize a positive charge. The fragmentation leads to the formation of a nitrile and a carbocation, which is then trapped by a nucleophile.

Mechanism: Beckmann Rearrangement vs. Fragmentation

G Oxime Protonated Spiro[3.4]octan-6-one Oxime Path1 Path A: Rearrangement Oxime->Path1 Path2 Path B: Fragmentation Oxime->Path2 Lactam Desired Lactam Product Path1->Lactam Nitrile Nitrile Byproduct Path2->Nitrile

Caption: Competing pathways in the Beckmann reaction.

Experimental Protocol: Identification of Beckmann Fragmentation Byproduct

  • Isolate the Impurity: Separate the byproduct from the main reaction mixture using column chromatography or preparative TLC.

  • Infrared (IR) Spectroscopy: Acquire an IR spectrum of the isolated impurity. Look for a sharp, medium-intensity peak around 2210-2260 cm⁻¹, which is characteristic of a nitrile (C≡N) stretch. The absence of a strong amide C=O stretch (around 1650 cm⁻¹) would further support fragmentation.

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to determine the exact mass and molecular formula of the byproduct. This will allow you to confirm the elemental composition expected from the fragmentation pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Analyze the spectrum for signals corresponding to the fragmented parts of the molecule.

    • ¹³C NMR: Look for a signal in the range of 115-125 ppm, which is characteristic of a nitrile carbon.

By combining these analytical techniques, you can confidently identify the nitrile byproduct resulting from Beckmann fragmentation and adjust your reaction conditions (e.g., by using a milder acid catalyst) to favor the desired rearrangement.[5][11]

References

  • Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamiz
  • A New Synthetic Approach to Novel Spiro‐β‐lactams.R Discovery.
  • Dieckmann Condens
  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues.Europe PMC.
  • Application Notes and Protocols for the Synthesis of 6-Oxaspiro[3.4]octan-2-one.Benchchem.
  • Dieckmann Condensation.
  • A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones.Benchchem.
  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.SIOC Journals.
  • Beckmann rearrangement.Wikipedia.
  • Dieckmann Condens
  • Beckmann Rearrangement.Master Organic Chemistry.
  • Dieckmann condens
  • The Dieckmann Condens
  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery.
  • One-Pot, Tandem Reductive Amination/Alkylation–Cycloamidation for Lactam Synthesis from Keto or Amino Acids.
  • An update on the synthesis and reactivity of spiro-fused β-lactams.
  • Reductive Amination, and How It Works.Master Organic Chemistry.
  • Schmidt reaction.Wikipedia.
  • Synthesis of medicinally privileged spiro-β-lactams.ScholarWorks @ UTRGV.
  • Beckmann Rearrangement.Chemistry Steps.
  • Synthesis and reactivity of spiro-fused β-lactams.Biblio.
  • Beckmann Rearrangement.Chemistry LibreTexts.
  • Novel and Recent Synthesis and Applic
  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
  • Beckmann Rearrangement.Alfa Chemistry.
  • Schmidt Reaction.Chemistry LibreTexts.
  • Intramolecular Schmidt Reaction: Applications in N

Sources

Technical Support Center: Optimizing Stereoselectivity in 6-Azaspiro[3.4]octan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to control the stereochemistry of rigid bicyclic scaffolds. The 6-azaspiro[3.4]octan-2-ol building block 1[1]: the cis/trans diastereomeric relationship of the C2 hydroxyl group relative to the nitrogen-containing ring, and the enantiomerism at the C4 spiro center.

Achieving high stereoselectivity requires moving beyond basic reductions and understanding the causality behind reagent-substrate steric interactions. This guide provides field-proven troubleshooting strategies, self-validating protocols, and decision matrices to help you achieve absolute stereocontrol.

Diagnostic Workflow: Selecting Your Synthetic Strategy

StrategyTree Start Target: Stereopure 6-Azaspiro[3.4]octan-2-ol Q1 Is the precursor a 6-azaspiro[3.4]octan-2-one? Start->Q1 ChemRed Chemical Reduction (e.g., L-Selectride) Q1->ChemRed Yes, need rapid dr control BioCat Biocatalytic Reduction (KRED Screening) Q1->BioCat Yes, need absolute dr & ee DeNovo De Novo Annulation ([3+2] Cycloaddition) Q1->DeNovo No, building from scratch

Decision matrix for selecting a stereoselective synthesis strategy.

Module 1: Chemical Reduction Troubleshooting

Q: When reducing 6-azaspiro[3.4]octan-2-one with NaBH₄, I get a near 1:1 mixture of cis and trans isomers. Why is the diastereoselectivity so poor, and how can I improve it?

A: The causality lies in the facial symmetry of the spirocyclic system. Small nucleophiles like NaBH₄ experience marginal steric differentiation between the re and si faces of the cyclobutanone ring. The adjacent 5-membered pyrrolidine ring exerts some steric hindrance, but not enough to direct a small hydride exclusively to one face.

To force high diastereofacial selectivity, you must exploit steric approach control . By switching to a sterically demanding reagent like L-Selectride (lithium tri-sec-butylborohydride), the bulky hydride is forced to attack exclusively from the less hindered face (anti to the bulkier side of the spiro-fused ring). This approach has been validated in related spiroketone systems,2[2].

HydrideAttack Ketone 6-Azaspiro[3.4]octan-2-one SmallHydride Small Hydride (NaBH4) Low Steric Discrimination Ketone->SmallHydride BulkyHydride Bulky Hydride (L-Selectride) High Steric Discrimination Ketone->BulkyHydride Mix Mixture of cis/trans (dr ~ 1.5:1) SmallHydride->Mix Pure Major Diastereomer (dr > 20:1) BulkyHydride->Pure

Steric approach control model for the reduction of spirocyclic ketones.

Protocol 1: Diastereoselective Reduction using L-Selectride

This protocol is designed as a self-validating system to ensure complete conversion before oxidative quenching, preventing the isolation of inseparable ketone/alcohol mixtures.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve N-protected 6-azaspiro[3.4]octan-2-one (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Note: Strict temperature control is critical to maximize the steric differentiation of the transition state.

  • Hydride Addition: Dropwise add L-Selectride (1.0 M in THF, 1.2 eq) over 15 minutes down the side of the flask to pre-cool the reagent.

  • Reaction & Self-Validation: Stir at -78 °C for 2 hours. Validation Step: Pull a 50 µL aliquot, quench immediately into 0.5 mL MeOH, and analyze via GC-MS or LC-MS. Do not proceed to the oxidative quench until >95% consumption of the starting ketone is confirmed.

  • Oxidative Quench: Carefully quench the reaction at -78 °C with 10% aqueous NaOH (3.0 eq), followed by the dropwise addition of 30% H₂O₂ (3.0 eq) to oxidize the organoborane byproducts into water-soluble borates. Allow the mixture to warm to room temperature over 1 hour.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO₄, and purify via silica gel chromatography.

Module 2: Biocatalytic Approaches (Ketoreductases)

Q: L-Selectride provides excellent diastereocontrol, but I need a specific enantiomer of the cis-isomer (ee >99%). How can I achieve this without relying on wasteful chiral resolution?

A: Ketoreductases (KREDs) are the optimal solution for exquisite, simultaneous control of both dr and ee. Engineered KREDs operate via highly specific binding pockets that lock the spiroketone in a single orientation, dictating either a strict Prelog or anti-Prelog hydride transfer from the NAD(P)H cofactor. Recent literature demonstrates that KRED-mediated desymmetrization of prochiral spirocyclic ketones provides3[3].

Protocol 2: KRED Screening and Preparative Bioreduction
  • Library Screening: Reconstitute a commercial KRED screening kit (e.g., 24-enzyme panel) in 100 mM phosphate buffer (pH 7.0) containing 1 mM NADP⁺ and 1 mM NAD⁺.

  • Substrate Addition: Add 6-azaspiro[3.4]octan-2-one (10 mg/mL) and an isopropanol/isopropanol dehydrogenase (IPA/IPADH) cofactor recycling system to each well.

  • Incubation: Shake the microtiter plate at 30 °C for 24 hours at 250 rpm.

  • Hit Identification (Validation): Extract each well with MTBE. Analyze the organic layer via Chiral SFC (Supercritical Fluid Chromatography) to identify the specific enzyme yielding the desired stereoisomer with target ee and dr.

  • Preparative Scale-Up: Run the reaction using the identified KRED hit in a bioreactor. Maintain the pH strictly at 7.0 using a pH stat (titrating with 1M NaOH). Drive the thermodynamic equilibrium forward by continuously sweeping the headspace with nitrogen to remove acetone (the byproduct of IPA oxidation).

Module 3: De Novo Asymmetric Annulation

Q: My late-stage ketone reduction is fundamentally unselective due to specific protecting groups altering the conformation. Is there an alternative route?

A: If late-stage reduction fails, you must build the stereocenters during the initial ring-forming event. A 4[4]. By reacting an azomethine ylide with a chiral cyclobutanone-derived exocyclic olefin (or utilizing a chiral metal catalyst), the spiro center and the relative stereochemistry of the substituents are established simultaneously during the annulation process, bypassing the need for a ketone reduction entirely.

Quantitative Data: Benchmarking Stereoselective Methods

Use the following table to benchmark your expected outcomes based on the chosen methodology:

MethodologyMechanism of StereocontrolTypical dr (cis:trans)Typical eeScalability & Operational Notes
NaBH₄ Reduction Substrate-directed (Minimal)~1.5:1N/A (Racemic)High / Requires extensive prep-HPLC to separate diastereomers.
L-Selectride Reduction Steric approach control>20:1N/A (Racemic)Medium / Requires strict cryogenic temperatures (-78 °C).
KRED Biocatalysis Enzyme active-site locking>99:1>99%High / Requires cofactor recycling and pH stat monitoring.
[3+2] Cycloaddition Chiral auxiliary/catalyst induction>10:1>95%Medium / Best for de novo scaffold building; requires complex precursors.

References

  • Title: Enantioselective Copper-Catalyzed Arylation-Driven Semipinacol Rearrangement of Tertiary Allylic Alcohols with Diaryliodonium Salts Source: Journal of the American Chemical Society (acs.org) URL: [Link]

  • Title: Ketoreductase-Catalyzed Access to Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane Derivatives Source: Organic Letters (nih.gov) URL: [Link]

  • Title: Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition Source: Chinese Journal of Organic Chemistry (sioc-journal.cn) URL: [Link]

Sources

Technical Support Center: 6-Azaspiro[3.4]octan-2-ol Reaction Kinetics & Solvent Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic amine applications. This guide is specifically engineered for scientists, researchers, and drug development professionals who are optimizing reaction conditions involving 6-Azaspiro[3.4]octan-2-ol . Because of its rigid spirocyclic framework and dual functional groups (a secondary amine and a secondary alcohol), this building block exhibits unique kinetic behaviors that are highly sensitive to solvent microenvironments.

Below, you will find mechanistic FAQs, troubleshooting guides, quantitative data, and self-validating protocols to optimize your synthetic workflows.

Part 1: Mechanistic Insights & Causality (FAQs)

Q1: Why does 6-Azaspiro[3.4]octan-2-ol exhibit slower nucleophilic substitution kinetics in protic solvents like methanol compared to aprotic solvents? A: The causality lies in ground-state stabilization. 6-Azaspiro[3.4]octan-2-ol is a secondary amine with a highly localized lone pair due to its rigid spirocyclic core. In protic solvents (e.g., methanol, ethanol), the solvent acts as a strong hydrogen-bond donor to the amine nitrogen. This extensive solvation lowers the ground-state energy of the nucleophile. Consequently, the activation energy ( Ea​ ) required to reach the transition state is significantly increased, resulting in sluggish reaction kinetics 1.

Q2: How do polar aprotic solvents (e.g., DMF, DMSO) accelerate the reaction rates for this spirocycle? A: Polar aprotic solvents lack hydrogen-bond donating capabilities, leaving the secondary amine of 6-Azaspiro[3.4]octan-2-ol relatively "naked" and highly reactive. Furthermore, these solvents possess high dielectric constants ( ϵ ) and strong dipole moments, which stabilize the charge-separated (dipolar) transition state typically formed during nucleophilic attacks (e.g., SN​Ar or amide couplings). This dual effect—destabilizing the ground state and stabilizing the transition state—drastically lowers Ea​ and accelerates the reaction 23.

Q3: Does the spirocyclic structure introduce unique solvent dependencies compared to acyclic amines? A: Yes. The spiro[3.4]octane core restricts the conformational flexibility of the amine. While this reduces the entropic penalty ( ΔS‡ ) during transition state formation, it also makes the solvation sphere highly sensitive to the steric bulk of the solvent. Bulky protic solvents struggle to effectively solvate the sterically hindered nitrogen, leading to non-linear kinetic behaviors compared to simple acyclic amines like diethylamine 1 [[2]]().

Logical flow of solvent effects on spirocyclic amine reaction kinetics.

Part 2: Troubleshooting Guide for Common Kinetic Issues

Issue 1: Stalled reactions or low conversion during N-alkylation/ SN​Ar in alcohol solvents.

  • Root Cause: High activation energy due to ground-state hydrogen bonding tying up the amine lone pair.

  • Resolution:

    • Switch to a polar aprotic solvent (e.g., Acetonitrile, DMF) to increase the relative rate constant.

    • If a protic solvent is mandatory for solubility, elevate the reaction temperature to overcome the higher Ea​ barrier, or use a less polar alcohol (e.g., ethanol over methanol) which has a lower dielectric constant and weaker H-bonding capacity 1.

Issue 2: Poor chemoselectivity (O-alkylation vs. N-alkylation) in highly polar aprotic media.

  • Root Cause: 6-Azaspiro[3.4]octan-2-ol contains both a secondary amine and a secondary alcohol. In solvents like DMSO combined with strong bases (e.g., NaH, KOtBu), the hydroxyl group can be deprotonated, leading to competing O-alkylation.

  • Resolution:

    • Utilize a weaker, non-nucleophilic base (e.g., DIPEA or K2​CO3​ ) that selectively deprotonates the ammonium intermediate without ionizing the hydroxyl group.

    • Shift to a moderately polar solvent like Acetonitrile or THF, which supports N-alkylation kinetics without excessively stabilizing the alkoxide intermediate.

Part 3: Quantitative Data Summarization

The table below summarizes the physical parameters of common solvents and their typical kinetic impact (relative rate constant, krel​ ) on the nucleophilic substitution reactions of spirocyclic secondary amines.

Solvent CategorySolventDielectric Constant ( ϵ )H-Bond Donor ( α )Relative Rate ( krel​ )*Mechanistic Impact
Protic Methanol32.70.931.0 (Ref)Strong GS solvation; high Ea​
Protic Ethanol24.50.831.8Moderate GS solvation
Polar Aprotic Acetonitrile37.50.1915.4Weak GS solvation; moderate TS stabilization
Polar Aprotic DMF36.70.0045.2High TS stabilization; naked nucleophile
Polar Aprotic DMSO46.70.0068.5Maximum TS stabilization

*Note: krel​ values represent typical magnitude shifts observed for secondary amines in SN​Ar reactions at 25 °C.

Part 4: Self-Validating Experimental Protocol

To accurately determine the solvent effect on your specific reaction, we recommend a Pseudo-First-Order Kinetic Profiling methodology 4.

Self-Validation Checkpoint: Before testing 6-Azaspiro[3.4]octan-2-ol, run a baseline reaction using a standard acyclic secondary amine (e.g., diethylamine) under identical conditions. If the kinetic data for the standard deviates from known literature values, recalibrate your temperature probe and verify solvent anhydrousness.

Step-by-Step Methodology:
  • Solution Preparation: Prepare a stock solution of the electrophile (e.g., 4,6-dinitrobenzofuroxan or a substituted fluorobenzene) at 3×10−5 M in the target solvent. Prepare a separate stock of 6-Azaspiro[3.4]octan-2-ol at a 10-to-30-fold excess ( 3×10−4 to 1×10−3 M) to ensure pseudo-first-order conditions 4.

  • Temperature Equilibration: Transfer 2.0 mL of the electrophile solution into a quartz cuvette (for UV-Vis) or a sealed thermostatic vial (for HPLC). Equilibrate to exactly 20 ± 0.1 °C.

  • Reaction Initiation: Rapidly inject 0.2 mL of the 6-Azaspiro[3.4]octan-2-ol solution into the electrophile solution. Vortex for 2 seconds.

  • Kinetic Monitoring:

    • UV-Vis: Monitor the formation of the product (or σ -adduct) at its λmax​ continuously for 5 half-lives.

    • HPLC: Quench 50 μ L aliquots into 950 μ L of cold 0.1% TFA in water at specific time intervals (e.g., 1, 3, 5, 10, 20 mins) and analyze via LC-MS.

  • Data Analysis: Plot ln(Abs∞​−Abst​) versus time to extract the pseudo-first-order rate constant ( kobs​ ). Repeat across multiple temperatures to generate Arrhenius plots and calculate Ea​ .

Step-by-step workflow for profiling reaction kinetics in different solvents.

References

  • [1] Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry. 1

  • [4] Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan. Arabian Journal of Chemistry. 4

  • [2] Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. ResearchGate. 2

  • [3] Kinetic Solvent Effects in Organic Reactions. ChemRxiv. 3

Sources

avoiding decomposition of 6-Azaspiro[3.4]octan-2-ol during workup

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for handling 6-Azaspiro[3.4]octan-2-ol, a valuable spirocyclic building block in medicinal chemistry. Its unique structure, containing a strained cyclobutane ring and an amino alcohol motif, presents specific challenges during reaction workup, often leading to decomposition and reduced yields. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you navigate these challenges successfully.

Frequently Asked Questions (FAQs)

Q1: My yield of 6-Azaspiro[3.4]octan-2-ol is significantly lower after a standard aqueous workup. What are the likely decomposition pathways?

A1: The primary cause of decomposition for 6-Azaspiro[3.4]octan-2-ol during standard workup is its susceptibility to acid-catalyzed rearrangement and ring-opening. The structure combines a strained cyclobutane ring with a secondary alcohol. Under acidic conditions (pH < 6), the hydroxyl group at the C2 position can be protonated, forming a good leaving group (water). Departure of water generates a secondary carbocation on the cyclobutane ring. This cation is highly unstable and will readily undergo rearrangement to relieve ring strain, leading to the formation of undesired byproducts.

The secondary amine at the N6 position acts as a base, and if the reaction mixture is quenched with a strong acid, this amine will be protonated. While this protects the amine, it creates an overall acidic environment that catalyzes the decomposition pathway originating from the alcohol.

DOT Script for Acid-Catalyzed Decomposition Pathway

cluster_0 Acid-Catalyzed Decomposition A 6-Azaspiro[3.4]octan-2-ol B Protonation of Alcohol (pH < 6) A->B + H+ C Formation of Oxonium Ion B->C D Loss of Water (Rate-Determining Step) C->D - H2O E Formation of Unstable Secondary Carbocation D->E F Ring Strain Relief via Rearrangement/Opening E->F G Decomposition Products (e.g., ring-opened isomers) F->G

Caption: Acid-catalyzed decomposition of 6-Azaspiro[3.4]octan-2-ol.

Q2: What is the optimal pH range for the aqueous phase during the extraction of 6-Azaspiro[3.4]octan-2-ol?

A2: The optimal pH for extraction is a delicate balance. To ensure the compound is in its free-base form and thus soluble in common organic solvents like dichloromethane (DCM) or ethyl acetate, the aqueous phase should be basic. However, very strong bases can potentially deprotonate the secondary alcohol, which might facilitate side reactions.

We strongly recommend maintaining a pH between 8.5 and 10.0 . In this range, the secondary amine (pKa typically around 10-11) is deprotonated, maximizing its partition into the organic layer, while the conditions are mild enough to prevent degradation of the alcohol moiety. Use of a saturated sodium bicarbonate (NaHCO₃) solution (pH ≈ 8.4) or a dilute (e.g., 0.5 M) sodium carbonate (Na₂CO₃) solution is ideal. Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

pH Range Compound State Workup Risks Recommendation
< 6Amine is protonated (salt form)High risk of acid-catalyzed ring-openingAVOID
6 - 8Mixture of protonated and free basePoor extraction efficiency into organic phaseNot Recommended
8.5 - 10.0Primarily free baseMinimal risk of decompositionRECOMMENDED
> 11Free basePotential for base-mediated side reactionsUse with Caution
Q3: I'm observing multiple unknown spots on my TLC plate post-workup. How can I troubleshoot this?

A3: The appearance of multiple spots on a TLC plate is a common indicator of product decomposition or the presence of impurities. To diagnose the issue, follow this systematic approach:

  • Baseline Analysis : Run a TLC of your crude reaction mixture before any workup. This will show you if the side products were formed during the reaction itself or during the workup.

  • pH-Dependent Spotting : After workup, take small aliquots of both the organic and aqueous layers and spot them on a TLC plate. This can indicate if your product is unexpectedly remaining in the aqueous layer (as a salt) or if decomposition products are forming in one of the phases.

  • Co-spotting : Spot your pre-workup sample, your post-workup sample, and a co-spot (both on top of each other) on the same TLC plate. If the new spots in the post-workup lane are distinct from the crude mixture, decomposition during workup is confirmed.

  • Investigate Oxidation : If the workup involved prolonged exposure to air or oxidizing agents, some of the new spots could be the oxidized ketone product or N-oxide. This can be tested by treating a small sample with a mild reducing agent to see if the spot corresponding to the starting material reappears.

Q4: Are there alternative, non-aqueous workup procedures for this compound?

A4: Yes, for particularly sensitive reactions, a non-aqueous workup or direct purification is highly recommended. This approach minimizes contact with water and avoids pH-related decomposition.

Method 1: Direct Filtration and Concentration If your reaction produces a solid byproduct (e.g., a salt), you can often remove it by filtration.

  • Dilute the crude reaction mixture with a suitable organic solvent (e.g., DCM or THF).

  • Filter the mixture through a pad of Celite® to remove any solid precipitates.

  • Wash the filter cake with a small amount of the same solvent.

  • Combine the filtrates and concentrate in vacuo at low temperature (<30°C).

  • The resulting crude oil or solid can then be purified directly by column chromatography.

Method 2: Solid Phase Extraction (SPE) SPE is an excellent alternative to liquid-liquid extraction. You can use a silica plug or a dedicated SPE cartridge to capture your product while washing away impurities. For an amine-containing compound like 6-Azaspiro[3.4]octan-2-ol, a reverse-phase (C18) or a weak cation exchange cartridge could be effective.

Troubleshooting and In-Depth Protocols

Protocol 1: Recommended pH-Controlled Aqueous Workup

This protocol is designed to maximize yield by carefully controlling the pH to prevent decomposition.

Objective: To isolate 6-Azaspiro[3.4]octan-2-ol from a reaction mixture while minimizing acid-catalyzed degradation.

Steps:

  • Temperature Control: Cool the reaction vessel to 0-5°C in an ice bath. This reduces the rate of any potential decomposition reactions.

  • Initial Quench (if applicable): If your reaction contains highly reactive reagents (e.g., organometallics, hydrides), quench them slowly with a minimal amount of a suitable reagent (e.g., ethyl acetate, isopropanol) before introducing any aqueous solution.

  • Basification: Slowly add a pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the solution dropwise until the pH of the aqueous layer is between 8.5 and 9.5. Monitor the pH using pH paper or a calibrated pH meter. Do not use strong acids to neutralize a basic reaction mixture.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the product into an appropriate organic solvent. Dichloromethane (DCM) is often effective due to its ability to solvate polar molecules. Extract three times (3x) with fresh portions of the organic solvent to ensure complete recovery.

  • Washing: Combine the organic extracts and wash once (1x) with a small volume of brine (saturated NaCl solution). This helps to break up any emulsions and remove the bulk of the dissolved water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 5-10 minutes to ensure all water is absorbed.

  • Concentration: Filter off the drying agent and wash it with a small amount of fresh solvent. Concentrate the combined filtrate under reduced pressure using a rotary evaporator. Crucially, keep the water bath temperature below 30°C to prevent thermal decomposition of the final product.

Decision-Making Workflow for Workup Selection

Choosing the correct workup procedure is critical. This workflow helps guide your decision based on the specifics of your reaction.

DOT Script for Workup Decision Workflow

G start End of Reaction is_aqueous_reagents Does the reaction mixture contain aqueous/highly polar reagents? start->is_aqueous_reagents is_solid_byproduct Is the primary byproduct a filterable solid? is_aqueous_reagents->is_solid_byproduct No aqueous_workup Use Protocol 1: pH-Controlled Aqueous Workup is_aqueous_reagents->aqueous_workup Yes is_ph_sensitive Is the product known to be extremely pH sensitive? is_solid_byproduct->is_ph_sensitive No direct_filtration Use Non-Aqueous Workup: Direct Filtration & Concentration is_solid_byproduct->direct_filtration Yes is_ph_sensitive->aqueous_workup No spe_purification Consider Solid Phase Extraction (SPE) is_ph_sensitive->spe_purification Yes

Caption: Decision workflow for selecting the optimal workup procedure.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Provides fundamental principles of reaction mechanisms, including carbocation rearrangements and the role of pH in controlling the reactivity of functional groups.)
  • Anderson, N. G. (2002). Practical Process Research & Development. Academic Press. URL: [Link] (A comprehensive guide to scaling up chemical reactions, with extensive discussion on the practical aspects of workup and purification.)

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. URL: [Link] (The seminal paper on flash column chromatography, a key purification technique following workup.)

Validation & Comparative

The Evolution of Saturated Heterocycles: A Comparative Guide on 6-Azaspiro[3.4]octan-2-ol and Its Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly embraces the "Escape from Flatland" paradigm, medicinal chemists are transitioning from traditional planar heterocycles to three-dimensional, sp³-rich scaffolds. Among these, azaspirocycles have emerged as privileged bioisosteres.

This guide provides an objective, data-driven comparison of 6-Azaspiro[3.4]octan-2-ol against its traditional counterparts (pyrrolidin-3-ol and piperidin-4-ol) and its highly strained sibling (2-azaspiro[3.3]heptan-6-ol). By analyzing structural causality, physicochemical properties, and self-validating experimental workflows, this guide equips researchers with the insights needed to deploy these scaffolds effectively.

Structural Evolution & Bioisosteric Relationships

The transition from a flat pyrrolidine or piperidine ring to a spirocyclic framework is not merely a structural novelty; it is a deliberate modulation of vector geometry and electron distribution. 6-Azaspiro[3.4]octan-2-ol consists of a 4-membered cyclobutane ring (housing the hydroxyl group) spiro-fused to a 5-membered pyrrolidine ring (housing the basic nitrogen).

This specific topology offers a "Goldilocks" balance: it provides the high fraction of sp³ carbons ( Fsp3​ ) and 3D exit vectors of a spirocycle, without the extreme ring strain and synthetic bottlenecks associated with smaller spiro[3.3] systems.

Bioisosteres Pyr Pyrrolidin-3-ol (Flat, High CL_int) Spiro34 6-Azaspiro[3.4]octan-2-ol (Balanced Strain & Stability) Pyr->Spiro34 + Cyclobutane Fusion (Increase Fsp3) Pip Piperidin-4-ol (Flat, High Lipophilicity) Pip->Spiro34 Ring Contraction & Spiro Fusion Spiro33 2-Azaspiro[3.3]heptan-6-ol (High Strain, Low LogD) Spiro33->Spiro34 Ring Expansion (Relieve Strain)

Structural evolution pathways leading to 6-Azaspiro[3.4]octan-2-ol from traditional heterocycles.

Comparative Physicochemical Profiling

The table below summarizes representative physicochemical and metabolic data comparing 6-Azaspiro[3.4]octan-2-ol with its structural alternatives.

CompoundMolecular Weight Fsp3​ pKa (calc)LogD 7.4​ HLM CLint​ (µL/min/mg)
Pyrrolidin-3-ol 87.121.00~9.0-1.2> 50 (High)
Piperidin-4-ol 101.151.00~10.0-0.8~ 35 (Moderate)
2-Azaspiro[3.3]heptan-6-ol 113.161.00~8.5-1.5< 10 (Low)
6-Azaspiro[3.4]octan-2-ol 127.181.00~9.2-1.0< 15 (Low)
The Causality Behind the Data (Expertise & Experience)

1. The Lipophilicity-Lowering Twist: Intuitively, adding a carbon atom to form a spirocycle should increase lipophilicity (LogP). However, as documented in medicinal chemistry literature, azaspirocycles often exhibit a lower LogD 7.4​ than their planar counterparts (). This occurs because the constrained spirocyclic geometry alters the stereoelectronic environment of the nitrogen lone pair, often increasing its basicity. At physiological pH (7.4), a higher proportion of the molecule exists in the protonated, ionized state, drastically lowering the apparent partition coefficient.

2. Enhanced Metabolic Stability: Pyrrolidines and piperidines are notorious for high intrinsic clearance ( CLint​ ) due to Cytochrome P450 (CYP)-mediated oxidation at the highly exposed α -C-H bonds, leading to ring-opening or dealkylation. In 6-Azaspiro[3.4]octan-2-ol, the orthogonal cyclobutane ring introduces significant steric bulk, physically shielding the adjacent α -protons from the bulky heme-oxo active site of CYP enzymes. Furthermore, the spiro-fusion alters the bond dissociation energy (BDE) of these C-H bonds, making radical abstraction thermodynamically less favorable ().

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include mandatory internal controls to differentiate between true biological phenomena and experimental artifacts.

Protocol A: High-Throughput Microsomal Stability Assay (HLM CLint​ )

This assay determines the vulnerability of the scaffold to Phase I oxidative metabolism.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of 6-Azaspiro[3.4]octan-2-ol and comparators in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Matrix: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Self-Validating Controls (Critical Step):

    • Positive Control: Include a known high-clearance compound (e.g., Verapamil) to validate enzyme activity.

    • Negative Control (-NADPH): Run a parallel plate without the NADPH cofactor. If depletion occurs here, it indicates chemical instability, not CYP-mediated metabolism.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to instantly quench the reaction.

  • Processing & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Calculation: Plot ln(% remaining) versus time. The slope represents the elimination rate constant ( k ). Calculate intrinsic clearance: CLint​=(k×V)/protein concentration .

AssayWorkflow Incubation 1. Incubation Test Cmpd + HLM ± NADPH (Control) Sampling 2. Time-Course Sampling (0, 15, 30, 60 min) Incubation->Sampling Quenching 3. Quenching Cold MeCN + Internal Standard Sampling->Quenching Analysis 4. LC-MS/MS Quantify Parent Depletion Quenching->Analysis Calculation 5. Data Analysis Calculate CL_int & t(1/2) Analysis->Calculation

Self-validating experimental workflow for determining microsomal intrinsic clearance (CL_int).

Protocol B: Shake-Flask LogD 7.4​ Determination

This protocol verifies the "lipophilicity-lowering twist" of the spirocycle.

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) with each other by stirring vigorously for 24 hours to prevent volume shifts during the assay.

  • Spiking: Add 10 µL of a 10 mM DMSO compound stock to a glass vial containing 1 mL of the mutually saturated octanol/PBS mixture (1:1 v/v).

  • Equilibration: Shake the vials mechanically at 300 rpm for 60 minutes at 25°C.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to ensure a crisp phase boundary.

  • Mass Balance Validation: Quantify the concentration in both the octanol phase ( [C]oct​ ) and the aqueous phase ( [C]aq​ ) using LC-MS/MS. The sum of the mass in both phases must equal the initial spike amount (±10%) to rule out non-specific binding to the glass vial.

  • Calculation: Calculate the distribution coefficient: LogD7.4​=log10​([C]oct​/[C]aq​) .

Conclusion

6-Azaspiro[3.4]octan-2-ol represents a highly optimized structural module for modern drug discovery (). By replacing traditional planar amines with this spirocycle, researchers can simultaneously achieve improved metabolic stability (via steric shielding of α -protons) and favorable physicochemical properties (via basicity-driven LogD reduction). When integrated into lead optimization campaigns, it serves as a robust tool to navigate out of "Flatland" while maintaining strict control over pharmacokinetic liabilities.

References

  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes Organic Letters - ACS Publications URL:[Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist Journal of Medicinal Chemistry - PubMed Central (PMC) URL:[Link]

  • Reactivity and Selectivity of Azaspirocycles in Radical C–H Functionalization Organic Letters - ACS Publications URL:[Link]

A Comparative Analysis of Synthetic Routes to 6-Azaspiro[3.4]octan-2-ol: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

The 6-azaspiro[3.4]octane scaffold is an increasingly important structural motif in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique platform for the design of novel therapeutic agents by enabling precise spatial arrangements of functional groups, which can lead to enhanced target affinity and improved pharmacokinetic properties. This guide provides a comparative analysis of two prominent synthetic strategies for accessing a key derivative, 6-Azaspiro[3.4]octan-2-ol, a versatile building block for further chemical exploration. The presented routes are critically evaluated based on their underlying chemical principles, experimental feasibility, and overall efficiency, providing researchers with the insights needed to make informed decisions in their synthetic endeavors.

Route 1: Convergent [3+2] Cycloaddition of an Azomethine Ylide

This approach leverages the power of 1,3-dipolar cycloaddition, a highly efficient and stereoselective method for constructing five-membered rings.[1][2] The core of this strategy lies in the reaction of an in situ generated azomethine ylide with a suitably functionalized exocyclic alkene.

Synthetic Strategy

The overall transformation is a convergent process where the two main fragments of the target molecule are brought together in a single key step. The synthesis commences with the preparation of a protected 2-methylidenecyclopentanol, which serves as the dipolarophile. Concurrently, a stable precursor is used to generate the N-benzyl azomethine ylide. The subsequent [3+2] cycloaddition reaction forms the desired spirocyclic pyrrolidine ring system, followed by a final deprotection step to yield 6-Azaspiro[3.4]octan-2-ol.

Experimental Protocols

Step 1: Synthesis of (2-Methylidenecyclopentyloxy)(triisopropyl)silane (Dipolarophile)

  • Enolate Formation: To a solution of cyclopentanone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq.) dropwise. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.

  • Hydroxymethylation: Add a solution of paraformaldehyde (1.5 eq.) in anhydrous THF to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Protection: Dissolve the crude 2-(hydroxymethyl)cyclopentan-1-one in anhydrous dichloromethane (CH2Cl2). Add triisopropylsilyl chloride (1.2 eq.) and imidazole (1.5 eq.). Stir the mixture at room temperature for 4 hours.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the silyl-protected intermediate.

  • Wittig Reaction: To a suspension of methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF at 0 °C, add n-butyllithium (1.2 eq.) dropwise. Stir the resulting ylide solution for 30 minutes. Add a solution of the silyl-protected keto-alcohol in anhydrous THF. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction with water and extract with diethyl ether (3 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield (2-methylidenecyclopentyloxy)(triisopropyl)silane.

Step 2: [3+2] Cycloaddition

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve (2-methylidenecyclopentyloxy)(triisopropyl)silane (1.0 eq.) and N-benzyl-N-(methoxymethyl)-N-(trimethylsilyl)methylamine (1.2 eq.) in anhydrous dichloromethane.[3][4]

  • Ylide Generation and Cycloaddition: Add a catalytic amount of trifluoroacetic acid (0.1 eq.). Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC or LC-MS.[4]

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the protected spirocycle.

Step 3: Deprotection

  • Silyl Ether Cleavage: Dissolve the protected spirocycle in THF and add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq.) in THF. Stir at room temperature for 2 hours.

  • N-Debenzylation: The resulting N-benzyl-6-azaspiro[3.4]octan-2-ol is then subjected to hydrogenolysis. Dissolve the compound in methanol, add Pearlman's catalyst (Pd(OH)2/C), and stir under an atmosphere of hydrogen gas (50 psi) for 24 hours.

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to afford 6-Azaspiro[3.4]octan-2-ol.

Causality and Experimental Choices
  • Protecting Groups: The use of a bulky triisopropylsilyl (TIPS) group to protect the hydroxyl functionality is crucial to prevent interference during the Wittig reaction and the acidic conditions of the cycloaddition.[5][6] The benzyl group on the nitrogen serves as both a directing group for the cycloaddition and a readily removable protecting group via hydrogenolysis.[7]

  • Azomethine Ylide Precursor: N-benzyl-N-(methoxymethyl)-N-(trimethylsilyl)methylamine is a stable and commercially available precursor that generates the non-stabilized azomethine ylide under mild acidic conditions, offering excellent control over the reactive intermediate.[3][4]

  • Stereochemistry: The [3+2] cycloaddition of azomethine ylides is known to be highly stereospecific, proceeding in a concerted fashion. The stereochemistry of the final product will be influenced by the facial selectivity of the dipolarophile's approach to the ylide.[1]

Route 2: Linear Synthesis via Intramolecular Cyclization of a Functionalized Azetidine

This strategy employs a linear approach, constructing the spirocycle through the formation of the cyclopentane ring onto a pre-functionalized azetidine core. This method offers a high degree of control over the substitution pattern of the azetidine ring.

Synthetic Strategy

The synthesis begins with a protected azetidin-3-one. A three-carbon side chain is introduced at the 3-position via a Grignard reaction. The terminal olefin of this side chain is then converted to a primary alcohol. Subsequent activation of this alcohol and intramolecular cyclization leads to the formation of the spirocyclic ketone, which is then reduced to the target alcohol.

Experimental Protocols

Step 1: Synthesis of 1-Benzhydryl-3-(prop-2-en-1-yl)azetidin-3-ol

  • Reaction Setup: To a solution of 1-benzhydrylazetidin-3-one (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of allylmagnesium bromide (1.2 eq.) in THF dropwise.

  • Reaction and Work-up: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Step 2: Synthesis of 3-(1-Benzhydryl-3-hydroxyazetidin-3-yl)propan-1-ol

  • Hydroboration-Oxidation: To a solution of the product from Step 1 in anhydrous THF at 0 °C, add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (1.5 eq.) in THF dropwise. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Oxidation: Cool the reaction mixture to 0 °C and add a solution of sodium hydroxide (3M, 3.0 eq.) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 eq.). Stir the mixture at room temperature for 4 hours.

  • Work-up and Purification: Extract the reaction mixture with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Step 3: Intramolecular Cyclization to form 6-Benzhydryl-6-azaspiro[3.4]octan-2-one

  • Mesylation: To a solution of the diol from Step 2 in anhydrous dichloromethane at 0 °C, add triethylamine (1.5 eq.) followed by methanesulfonyl chloride (1.2 eq.) dropwise. Stir the mixture at 0 °C for 1 hour.

  • Cyclization: Add a strong, non-nucleophilic base such as sodium hydride (1.5 eq.) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Carefully quench the reaction with water. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Step 4: Reduction and Deprotection

  • Reduction: To a solution of the spirocyclic ketone in methanol at 0 °C, add sodium borohydride (1.5 eq.) portion-wise. Stir the mixture for 1 hour.

  • Work-up: Quench the reaction with acetone and concentrate under reduced pressure. Add water and extract with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Deprotection: The resulting N-benzhydryl-6-azaspiro[3.4]octan-2-ol is deprotected via hydrogenolysis as described in Route 1, Step 3.

Causality and Experimental Choices
  • Protecting Group: The benzhydryl (Bzh) group is chosen for the protection of the azetidine nitrogen due to its stability under the Grignard and hydroboration-oxidation conditions, and its facile removal via hydrogenolysis.

  • Intramolecular Cyclization Strategy: The intramolecular Williamson ether synthesis-type cyclization is a reliable method for forming the five-membered ring. The conversion of the primary alcohol to a good leaving group (mesylate) facilitates the nucleophilic attack by the tertiary alcohol's alkoxide, which is generated in situ by the strong base.

  • Stereocontrol: The reduction of the spirocyclic ketone with sodium borohydride will likely lead to a mixture of diastereomers of the alcohol. The stereochemical outcome will depend on the steric hindrance around the carbonyl group, with the hydride typically attacking from the less hindered face.

Comparative Analysis

FeatureRoute 1: [3+2] CycloadditionRoute 2: Intramolecular Cyclization
Overall Strategy ConvergentLinear
Number of Steps ~5 (from cyclopentanone)~5 (from 1-benzhydrylazetidin-3-one)
Key Transformation 1,3-Dipolar CycloadditionIntramolecular Alkylation
Starting Materials Cyclopentanone, N-benzyl-N-(methoxymethyl)-N-(trimethylsilyl)methylamine1-Benzhydrylazetidin-3-one, Allylmagnesium bromide
Stereocontrol Potentially high in the cycloaddition step.Reduction of ketone may yield a mixture of diastereomers.
Potential Challenges Synthesis of the substituted dipolarophile.Control of stereochemistry in the ketone reduction.
Scalability The photochemical steps in some related syntheses can be challenging to scale up, but this route avoids them. The cycloaddition itself is generally scalable.The use of Grignard reagents and strong bases is common in large-scale synthesis.

Visualization of Synthetic Pathways

Route_1_Cycloaddition cluster_0 Dipolarophile Synthesis cluster_1 Cycloaddition and Deprotection Cyclopentanone Cyclopentanone Protected_Ketoalcohol Protected_Ketoalcohol Cyclopentanone->Protected_Ketoalcohol 1. LDA, PFA 2. TIPSCl, Imidazole Dipolarophile Dipolarophile Protected_Ketoalcohol->Dipolarophile Wittig Reaction Protected_Spirocycle Protected_Spirocycle Dipolarophile->Protected_Spirocycle [3+2] Cycloaddition Azomethine Ylide Final_Product 6-Azaspiro[3.4]octan-2-ol Protected_Spirocycle->Final_Product 1. TBAF 2. H2, Pd(OH)2/C

Caption: Synthetic workflow for Route 1 via [3+2] cycloaddition.

Route_2_Cyclization Azetidinone 1-Benzhydrylazetidin-3-one Allyl_Azetidinol Allyl_Azetidinol Azetidinone->Allyl_Azetidinol AllylMgBr Diol Diol Allyl_Azetidinol->Diol 1. 9-BBN 2. H2O2, NaOH Spiro_Ketone Spiro_Ketone Diol->Spiro_Ketone 1. MsCl, Et3N 2. NaH Protected_Alcohol Protected_Alcohol Spiro_Ketone->Protected_Alcohol NaBH4 Final_Product 6-Azaspiro[3.4]octan-2-ol Protected_Alcohol->Final_Product H2, Pd(OH)2/C

Caption: Synthetic workflow for Route 2 via intramolecular cyclization.

Conclusion

Both synthetic routes presented offer viable pathways to 6-Azaspiro[3.4]octan-2-ol, each with its own set of advantages and challenges. The [3+2] cycloaddition route is a convergent and elegant approach that can potentially offer high stereocontrol in the key ring-forming step. Its success hinges on the efficient synthesis of the required exocyclic alkene dipolarophile. The intramolecular cyclization route provides a more linear and perhaps more readily optimizable pathway, with the key challenge lying in the stereoselective reduction of the intermediate spirocyclic ketone.

The choice between these routes will ultimately depend on the specific expertise of the research team, the availability of starting materials, and the desired stereochemical purity of the final product. For laboratories equipped for stereoselective synthesis and with experience in cycloaddition chemistry, Route 1 may be more appealing. For those preferring a more classical, stepwise approach with potentially easier purification of intermediates, Route 2 offers a robust alternative. Both routes provide a solid foundation for the synthesis of this valuable scaffold, paving the way for the discovery of new and improved therapeutic agents.

References

  • Kirichok, A., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444-5449. Available at: [Link]

  • Padwa, A., et al. (2010). New Regio- and Stereoselective Cascades via Unstabilized Azomethine Ylide Cycloadditions for the Synthesis of Highly Substituted Tropane and Indolizidine Frameworks. The Journal of Organic Chemistry, 75(15), 5125-5136. Available at: [Link]

  • Gouverneur, V., et al. (2019). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Angewandte Chemie International Edition, 58(42), 15065-15069. Available at: [Link]

  • Al-Hourani, B. J., et al. (2021). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. Molecules, 26(21), 6483. Available at: [Link]

  • Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Research, Behind the Paper. Available at: [Link]

  • Padwa, A. (1987). N-BENZYL-N-METHOXYMETHYL-N-(TRIMETHYLSILYL)METHYLAMINE. Organic Syntheses, 65, 1. Available at: [Link]

  • Schindler, C. S. (2021). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv. Available at: [Link]

  • Wikipedia. (2023). Azomethine ylide. In Wikipedia. Available at: [Link]

  • Gribble, G. W. (2023). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Molecules, 28(2), 649. Available at: [Link]

  • Feng, X., et al. (2017). Ligand-controlled stereodivergent 1,3-dipolar cycloaddition of azomethine ylides with 3-methyl-4-nitro-5-styrylisoxazoles. Chemical Communications, 53(74), 10322-10325. Available at: [Link]

  • Belskaya, N. P., et al. (2020). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 25(23), 5727. Available at: [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Thieme.
  • Asymmetric Synthesis of Spirooxindole Hybrids Linked to Triazole and Ferrocene Units: X-ray Crystal Structure and MEDT Study of the Reaction Mechanism. MDPI. (2022). Available at: [Link]

  • Bakulina, O. V., et al. (2022). [3+2]-Cycloaddition of azomethine ylides to 5-methylidene-3-aryl-2-сhalcogen-imidazolones. Chemistry of Heterocyclic Compounds, 58(4), 284-293. Available at: [Link]

  • Padwa, A. (1987). N-BENZYL-N-METHOXYMETHYL-N-(TRIMETHYLSILYL)METHYLAMINE AS AN AZOMETHINE YLIDE EQUIVALENT: 2,6-DIOXO-1-PHENYL-4-BENZYL-1,4-DIAZABICYCLO[3.3.0]OCTANE. Organic Syntheses, 65, 1. Available at: [Link]

  • Chen, J. R., et al. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Available at: [Link]

  • Wang, W., et al. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 35(1), 137-143. Available at: [Link]

  • Zhang, Y., et al. (2023). Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules, 28(20), 7055. Available at: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available at: [Link]

  • Bakulina, O. V., et al. (2022). [3+2]-Cycloaddition of azomethine ylides to 5-methylidene-3-aryl-2-сhalcogen-imidazolones: access to dispiro indolinone-pyrrolidine-imidazolones. ResearchGate. Available at: [Link]

  • Roy, A., & Ali, M. A. (2023). Recent advances in the (3+2) cycloaddition of azomethine ylide. RSC Advances, 13(1), 1-22. Available at: [Link]

  • Dong, X., & Zhao, W. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 35(1), 137-143. Available at: [Link]

  • Jamison, C. R., et al. (2023). Photochemical cyclization of α-amino esters to access 3-azetidinones. Chemical Science, 14(38), 10478-10484. Available at: [Link]

  • Mykhailiuk, P. K. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 13(17), 4692-4695. Available at: [Link]

  • Protecting Groups for Organic Synthesis. Neliti. (2024). Available at: [Link]

  • Ramadas, B., et al. (2019). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. The Journal of Organic Chemistry, 84(15), 9419-9427. Available at: [Link]

  • Kiss, L., et al. (2020). 1,3-Dipolar cycloaddition of isatin-derived azomethine ylides with 2H-azirines. Organic & Biomolecular Chemistry, 18(1), 118-123. Available at: [Link]

  • Wipf, P., Stephenson, C. R. J., & Walczak, M. A. A. (2004). Diversity-Oriented Synthesis of Azaspirocycles. Organic Letters, 6(17), 3009–3012. Available at: [Link]

  • Li, Y., et al. (2020). Intramolecular Csp3–H/C–C bond amination of alkyl azides for the selective synthesis of cyclic imines and tertiary amines. Chemical Science, 11(26), 6776-6781. Available at: [Link]

  • Wang, Y., et al. (2014). Synthesis of Micheliolide Derivatives and Their Activities against AML Progenitor Cells. Molecules, 19(11), 18884-18896. Available at: [Link]

  • Intramolecular Cyclization. Encyclopedia MDPI. (2023). Available at: [Link]

  • Rossi, S., et al. (2019). Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to 2-methylproline derivative via 'memory of chirality' in flow. Journal of Flow Chemistry, 9(3), 163-170. Available at: [Link]

  • Zhang, Z., et al. (2021). Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers, 8(1), 69-74. Available at: [Link]

  • Choi, J. H., et al. (2002). U.S. Patent No. 6,566,545 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Budavari, S., et al. (1988). U.S. Patent No. 4,769,465 A. Washington, DC: U.S. Patent and Trademark Office.

Sources

The Spirocyclic Advantage: Unlocking Superior Performance with 6-Azaspiro[3.4]octan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Medicinal Chemists and Drug Discovery Professionals

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer superior physicochemical and pharmacological properties is paramount. Among these, spirocyclic scaffolds have emerged as a powerful tool to escape the "flatland" of traditional aromatic and aliphatic ring systems.[1][2] This guide provides an in-depth comparison of 6-Azaspiro[3.4]octan-2-ol and its non-spirocyclic analogs, substantiating the advantages of its unique three-dimensional structure with supporting data from analogous systems and detailed experimental protocols.

The Inherent Superiority of Three-Dimensionality

Spirocycles, characterized by two rings sharing a single carbon atom, introduce a rigid, well-defined three-dimensional geometry into a molecule.[3] This architectural feature offers distinct advantages over their more flexible, non-spirocyclic counterparts, which can significantly impact a compound's journey from a hit to a clinical candidate. The primary benefits of incorporating a spirocyclic core like that of 6-Azaspiro[3.4]octan-2-ol include:

  • Enhanced sp³ Character: Spirocycles inherently possess a higher fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ count is strongly correlated with increased clinical success rates, as it often leads to improved solubility, metabolic stability, and a more favorable toxicity profile.[1][3]

  • Conformational Rigidity: The rigid nature of the spirocyclic framework reduces the entropic penalty upon binding to a biological target. This pre-organization of substituents in a defined spatial orientation can lead to enhanced potency and selectivity.

  • Improved Physicochemical Properties: The introduction of a spiro-center can modulate key drug-like properties such as lipophilicity (LogP) and aqueous solubility. By moving away from planar, aromatic structures, spirocycles can help mitigate issues of poor solubility and high lipophilicity that often plague drug candidates.[3]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to underexplored areas of chemical space, offering new opportunities for intellectual property and the development of first-in-class therapeutics.[4]

6-Azaspiro[3.4]octan-2-ol vs. Non-Spiirocyclic Analogs: A Comparative Analysis

To illustrate the advantages of 6-Azaspiro[3.4]octan-2-ol, we will compare its projected properties with those of two logical non-spirocyclic analogs: N-cyclobutyl-3-hydroxypiperidine and N-cyclopentyl-4-hydroxymethylpiperidine . These analogs were chosen to maintain a similar atom count and functional group presentation.

dot

Caption: Logical relationship between the spirocyclic compound and its non-spirocyclic analogs.

Physicochemical Properties: A Shift Towards "Drug-Likeness"

The introduction of a spiro-center is known to favorably alter a molecule's physicochemical properties. The rigid, three-dimensional structure generally leads to a decrease in lipophilicity and an increase in aqueous solubility compared to more flexible or planar analogs.

Property6-Azaspiro[3.4]octan-2-ol (Predicted)N-cyclobutyl-3-hydroxypiperidine (Predicted)N-cyclopentyl-4-hydroxymethylpiperidine (Predicted)Advantage of Spirocycle
cLogP ~0.5 - 1.0~1.5 - 2.0~2.0 - 2.5Lower lipophilicity
Aqueous Solubility HigherLowerLowerImproved solubility
Fraction of sp³ (Fsp³) HigherLowerLowerIncreased 3D character

Note: Predicted values are based on general trends observed for spirocyclic compounds versus their non-spirocyclic counterparts.[3]

The lower predicted cLogP for 6-Azaspiro[3.4]octan-2-ol suggests a more favorable balance between lipophilicity and hydrophilicity, which is often a key factor in reducing off-target toxicity and improving pharmacokinetic profiles.

Metabolic Stability: Shielding from Metabolic Enzymes

A significant advantage of spirocyclic scaffolds is their potential to enhance metabolic stability. The rigid conformation can shield metabolically susceptible sites from the action of metabolizing enzymes, such as cytochrome P450s. In a study comparing spiro-oxindole piperidines with their bioisosteric replacements, the spirocyclic compounds demonstrated superior metabolic stability.[5]

Compound TypeMetabolic Stability (t½ in HLM)Advantage
Spirocyclic Amine (Analogous System)HigherSlower metabolic clearance
Non-Spirocyclic Amine (Analogous System)LowerFaster metabolic clearance

HLM: Human Liver Microsomes. Data is representative of trends observed in comparative studies.[6]

This increased metabolic stability can translate to a longer in vivo half-life and improved oral bioavailability for drug candidates. The metabolic stability of piperidine-containing compounds is often improved by introducing spirocyclic systems.[7]

Experimental Protocols

To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for the synthesis of the parent spirocycle and for key in vitro assays.

Synthesis of 6-Azaspiro[3.4]octan-2-ol

A plausible synthetic route to 6-Azaspiro[3.4]octan-2-ol can be achieved via a multi-step sequence involving a [3+2] cycloaddition as a key step to construct the spirocyclic core.[8][9]

dot

G A Starting Materials B [3+2] Cycloaddition A->B C Intermediate B->C D Reduction C->D E 6-Azaspiro[3.4]octan-2-ol D->E

Caption: Synthetic workflow for 6-Azaspiro[3.4]octan-2-ol.

Step 1: Synthesis of the Spirocyclic Ketone Intermediate

  • To a solution of an appropriate N-protected amino-aldehyde and a suitable dipolarophile in an inert solvent (e.g., toluene), add a catalyst (e.g., a Lewis acid).

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and purify the crude product by column chromatography to yield the N-protected 6-azaspiro[3.4]octan-2-one.

Step 2: Reduction to 6-Azaspiro[3.4]octan-2-ol

  • Dissolve the spirocyclic ketone from Step 1 in a suitable solvent (e.g., methanol or ethanol).

  • Cool the solution to 0 °C and add a reducing agent (e.g., sodium borohydride) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • If necessary, remove the N-protecting group under appropriate conditions (e.g., acid or hydrogenolysis).

  • Purify the final product by column chromatography to obtain 6-Azaspiro[3.4]octan-2-ol.

In Vitro Kinetic Solubility Assay

This protocol outlines a general method for determining the kinetic solubility of a compound in a high-throughput format.[10][11][12]

dot

G A Prepare DMSO Stock Solution B Add to Aqueous Buffer A->B C Incubate & Shake B->C D Filter/Centrifuge C->D E Quantify Soluble Compound (UV/LC-MS) D->E

Caption: Workflow for the kinetic solubility assay.

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

  • Separation of Precipitate: Filter the samples through a filter plate or centrifuge the plate to pellet any precipitate.

  • Quantification: Analyze the concentration of the compound in the filtrate or supernatant using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol describes a common method for assessing the metabolic stability of a compound using liver microsomes.[6][13][14][15][16][17]

dot

G A Incubate Compound with Liver Microsomes B Initiate Reaction with NADPH A->B C Quench Reaction at Time Points B->C D Analyze Remaining Compound (LC-MS/MS) C->D E Calculate Half-life (t½) and Intrinsic Clearance (Clint) D->E

Caption: Workflow for the in vitro metabolic stability assay.

  • Prepare Reaction Mixture: In a microcentrifuge tube, pre-incubate the test compound (final concentration typically 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37 °C.

  • Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (Clint) by plotting the natural logarithm of the percentage of the parent compound remaining against time.

Conclusion

The strategic incorporation of the 6-Azaspiro[3.4]octan-2-ol scaffold represents a compelling approach to overcoming many of the challenges associated with traditional, less three-dimensional heterocyclic systems. The inherent rigidity and sp³-rich nature of this spirocycle are predicted to confer significant advantages in terms of improved physicochemical properties, enhanced metabolic stability, and potentially greater potency and selectivity. While direct comparative experimental data for this specific molecule remains an area for future investigation, the wealth of evidence from analogous spirocyclic systems strongly supports its potential as a superior building block in the design of next-generation therapeutics. The provided protocols offer a foundational framework for researchers to empirically validate these advantages and further explore the promising chemical space offered by 6-Azaspiro[3.4]octan-2-ol.

References

  • BLDpharm. (2021, December 1). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights.
  • Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. (2020). PMC.
  • Life Chemicals. (2022, September 7). Advantages of 3D-shape of ligands in drug discovery.
  • Chemistry World. (2025, October 22). This fragment-based drug discovery library is designed to be sociable.
  • Pharmacelera. (2018, July 9). Fragment Based Drug Design and Field-Based Technology.
  • BenchChem. (2025). A Comparative Guide to Spiro[3.3]heptane and Piperidine Scaffolds in Modern Drug Design.
  • Quick Company. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of "6-Oxaspiro[3.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-Oxaspiro[3.4]octan-2-one.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • BenchChem. (2025). The 1,6-Diazaspiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones.
  • ThermoFisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • ACS Medicinal Chemistry Letters. (2019, October 10). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs.
  • Beilstein Journals. (2014, February 11).
  • Sigma-Aldrich. (n.d.). 3-Hydroxypiperidine = 98.0 NT 6859-99-0.
  • Google Patents. (n.d.).
  • MDPI. (2022, March 8). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Encyclopedia.pub. (2022, August 25).
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • BenchChem. (2025). A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry.
  • Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • SIOC Journals. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • ResearchGate. (2025, August 7). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
  • Guidechem. (n.d.). Piperidine, 4-cyclopentyl- 123812-47-5 wiki.
  • Northwestern Medical Journal. (2025, April 28).
  • ResearchGate. (2026, January 9). (PDF)
  • ResearchGate. (2025, August 7). A Method for Measuring the Lipophilicity of Compounds in Mixtures of 10.
  • Sci-Hub. (n.d.). Diversity-Oriented Synthesis of Azaspirocycles.
  • PMC. (n.d.).
  • MDPI. (2023, March 10). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.
  • ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • PubMed. (2011, November 18). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery.
  • Inventiva Pharma. (n.d.).
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Northwestern Medical Journal. (n.d.).
  • ChemicalBook. (n.d.).
  • NIST. (n.d.). 4-Hydroxy-N-methylpiperidine.
  • PubChem. (n.d.). 1-Cyclopentyl-4-nitrosopiperazine.
  • precisionFDA. (n.d.). 1-CYCLOPENTYL-4-NITROSOPIPERAZINE.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.